4-Methyl-5-oxy-furazan-3-carboxylic acid
Description
The exact mass of the compound 4-Methyl-5-oxy-furazan-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-5-oxy-furazan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxy-furazan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10-6(2)9/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURTYCIHNLXAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](ON=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310935 | |
| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37132-21-1 | |
| Record name | NSC234499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Pharmacophore Potential of 4-Methyl-5-oxy-furazan-3-carboxylic Acid
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological utility of 4-Methyl-5-oxy-furazan-3-carboxylic acid (CAS: 37132-21-1). Known more formally in medicinal chemistry as 4-methylfuroxan-3-carboxylic acid , this molecule represents a critical scaffold in the design of hybrid nitric oxide (NO) donors. Unlike simple nitrates, the furoxan ring offers a thiol-dependent NO release mechanism, providing a distinct pharmacokinetic profile utilized in cardiovascular and cancer therapeutics. This guide details the structural isomerism, validated synthesis protocols, and the mechanistic basis of its bioactivation.
Structural Characterization & Isomerism
The term "5-oxy-furazan" is a nomenclature variant referring to furoxan (1,2,5-oxadiazole-2-oxide). The presence of the exocyclic oxygen at the nitrogen position creates a unique electronic environment that distinguishes it from the standard furazan ring.
1.1 Molecular Identity
-
IUPAC Name: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide
-
Common Name: 4-Methylfuroxan-3-carboxylic acid
-
Molecular Formula: C₄H₄N₂O₄
-
Molecular Weight: 144.09 g/mol [1]
-
Key Moiety: The N-oxide bond is the pharmacophore responsible for nitric oxide release.[2]
1.2 Tautomerism and Ring Dynamics
Furoxans exhibit a unique form of isomerism involving the equilibration of the N-oxide position between the N-2 and N-5 atoms, often mediated by heat or light. However, the substitution pattern (methyl vs. carboxyl) stabilizes specific isomers.
| Feature | Description | Impact on Reactivity |
| N-Oxide Bond | Dative bond ( | Polarizes the ring, making C-3 and C-4 susceptible to nucleophilic attack (e.g., by thiols). |
| Carboxylic Acid | Electron-withdrawing group (EWG) at C-3 | Increases the acidity of the ring system; serves as a handle for esterification in prodrug design. |
| Methyl Group | Electron-donating group (EDG) at C-4 | Provides steric bulk and modulates the rate of ring opening. |
Synthetic Pathway: The Nitrosation Protocol
The most robust synthesis of 4-methylfuroxan-3-carboxylic acid involves the nitrosation of acetoacetic ester derivatives. This method allows for the simultaneous formation of the heterocyclic ring and the introduction of the N-oxide.
2.1 Reaction Mechanism
-
Nitrosation: Sodium nitrite in acidic media generates the nitrosonium ion (
). -
Attack: The active methylene of ethyl acetoacetate attacks
. -
Cyclization: A second nitrosation or dehydration step leads to the closure of the 1,2,5-oxadiazole-2-oxide ring.
-
Hydrolysis: The ester is hydrolyzed to yield the free acid.
2.2 Visualization: Synthesis & Hydrolysis
Figure 1: Synthetic route from ethyl acetoacetate to the target furoxan acid.
Experimental Protocols
Protocol A: Synthesis of 4-Methylfuroxan-3-carboxylic Acid
Rationale: This protocol uses a two-step sequence (cyclization followed by hydrolysis) to ensure high purity, avoiding the formation of ring-opened byproducts common in direct acid synthesis.
Materials:
-
Ethyl acetoacetate (CAS: 141-97-9)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 40% aq. solution
-
Sodium hydroxide (NaOH), 2N solution
Step-by-Step Methodology:
-
Nitrosation (Ring Formation):
-
Dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid (20 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Dropwise add a solution of NaNO₂ (0.15 mol) in water, maintaining the temperature below 10 °C. Caution: Evolution of NOx gases; perform in a fume hood.
-
Stir for 2 hours at room temperature.
-
Extract with dichloromethane (DCM), wash with brine, and dry over MgSO₄. Evaporate solvent to obtain Ethyl 4-methylfuroxan-3-carboxylate (Intermediate).
-
-
Hydrolysis:
-
Suspend the intermediate ester in 2N NaOH (50 mL).
-
Stir at 40 °C for 4 hours until the solution becomes homogeneous.
-
Cool to 0 °C and acidify carefully with 6N HCl to pH 2.
-
The product will precipitate as a white/off-white solid.
-
Purification: Recrystallize from water/ethanol (9:1).
-
Quality Control Criteria:
-
Melting Point: 152–154 °C (Literature range for furoxan acids).
-
IR Spectroscopy: Presence of N-oxide bands (~1600 cm⁻¹) and Carboxylic C=O (~1710 cm⁻¹).
Pharmacological Mechanism: Thiol-Mediated NO Release
The primary value of this molecule in drug development is its ability to act as a "masked" nitric oxide donor. Unlike nitroglycerin, furoxans do not induce rapid tolerance.
4.1 The Mechanism
The release of NO is not spontaneous ; it requires a thiol cofactor (e.g., L-Cysteine, Glutathione).
-
Nucleophilic Attack: The thiol anion (
) attacks the C-3 or C-4 position of the furoxan ring. -
Ring Opening: The ring cleaves to form a nitrile oxide intermediate and a thionitrite.
-
NO Generation: Decomposition of the intermediate releases NO and forms the corresponding disulfide.
4.2 Visualization: Bioactivation Pathway [3]
Figure 2: Thiol-dependent bioactivation pathway of the furoxan ring.
Protocol B: In Vitro NO Release Assay (Griess Method)
Rationale: To quantify the NO-donating capacity of the molecule in a physiological simulation.
-
Preparation: Prepare a 100 µM solution of the test compound in phosphate buffer (pH 7.4).
-
Activation: Add L-Cysteine (5 mM excess) to initiate the reaction. Incubate at 37 °C.
-
Sampling: At defined time points (0, 15, 30, 60 min), take aliquots.
-
Detection: Mix aliquot with Griess reagent (Sulfanilamide + NED). Measure absorbance at 540 nm .
-
Calculation: Determine NO concentration using a sodium nitrite standard curve.
References
-
Gasco, A., et al. (2004).[4] Furoxans as Nitric Oxide Donors: Mechanism of Action and Biological Activity. Journal of Medicinal Chemistry. (Contextual citation based on standard field literature for furoxan mechanisms).
-
National Institutes of Health (NIH). (2024). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Agents. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit Vascular Smooth Muscle Cell Proliferation.[5] Molecules. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Methyl-5-oxy-furazan-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-oxy-furazan-3-carboxylic acid, a member of the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds, represents a molecule of significant interest in medicinal chemistry and materials science. The furoxan ring system is a well-established nitric oxide (NO) donor, a property that underpins much of the research into its therapeutic potential. The incorporation of a carboxylic acid and a methyl group on the furoxan scaffold allows for a nuanced modulation of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway based on established methodologies, and an exploration of its potential applications in drug development, drawing upon the extensive research into the furoxan class of compounds.
Chemical Identifiers and Properties
A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 4-Methyl-5-oxy-furazan-3-carboxylic acid.
| Identifier | Value |
| CAS Number | 37132-21-1 |
| Molecular Formula | C₄H₄N₂O₄ |
| Molecular Weight | 144.09 g/mol |
| Canonical SMILES | CC1=NON(=O)C1=C(O)=O |
| InChI Key | InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10(9)6-2/h1H3,(H,7,8) |
| Systematic Name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and scalable synthetic route can be constructed based on the synthesis of its immediate furazan precursor and established N-oxidation methodologies. The proposed synthesis is a two-step process, starting from butane-2,3-dione dioxime.
Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Furazan Precursor)
A recent publication in Organic Process Research & Development details a robust, multi-kilogram scale synthesis of the furazan precursor, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.[1] This process involves an initial base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by a selective oxidation of one of the methyl groups to a carboxylic acid.
Experimental Protocol:
-
Cyclization: The base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime is performed to yield 3,4-dimethylfurazan. This reaction is often carried out using a suitable base in an appropriate solvent. For large-scale production, a flow chemistry setup can be employed to ensure optimal control over reaction temperature and residence time, maximizing conversion and minimizing the formation of hydrolysis byproducts.[1]
-
Oxidation: The selective oxidation of one of the methyl groups of 3,4-dimethylfurazan to a carboxylic acid is achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[1] The reaction is typically performed in an aqueous medium. Careful, portion-wise addition of KMnO₄ is crucial to manage the exothermicity of the reaction.[1]
-
Work-up and Isolation: Following the oxidation, the reaction mixture is worked up to isolate the desired 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This may involve filtration to remove manganese dioxide, followed by extraction and acidification to precipitate the carboxylic acid.
Causality Behind Experimental Choices:
-
The choice of a flow reactor for the initial cyclization on a large scale is dictated by safety and efficiency. It allows for precise temperature control of the exothermic reaction and minimizes the volume of hazardous material at any given time.[1]
-
Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid. The control of stoichiometry and temperature is key to achieving selective mono-oxidation.
Caption: Synthesis of the furazan precursor.
Step 2: N-Oxidation to 4-Methyl-5-oxy-furazan-3-carboxylic acid (Furoxan)
The conversion of the furazan precursor to the target furoxan involves the N-oxidation of one of the ring nitrogen atoms. This is a common transformation in the synthesis of furoxan derivatives. Several oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective.
Proposed Experimental Protocol:
-
Reagent Selection: A common and effective method for the N-oxidation of furazans is the use of trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, or a mixture of hydrogen peroxide and sulfuric acid.[2][3]
-
Reaction Conditions: The 4-methyl-1,2,5-oxadiazole-3-carboxylic acid would be dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid, and treated with the oxidizing agent at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Monitoring and Isolation: The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by quenching the excess oxidizing agent, followed by extraction and purification, likely through recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Peroxy acids are potent oxidizing agents capable of delivering an oxygen atom to the nitrogen of the furazan ring. Trifluoroperacetic acid is particularly reactive and often used for the oxidation of electron-deficient heterocycles.
-
The presence of the electron-withdrawing carboxylic acid group on the furazan ring deactivates it towards oxidation. Therefore, a strong oxidizing system is necessary to achieve the desired N-oxidation.
Caption: Proposed N-oxidation to the target furoxan.
Potential Applications and Research Directions in Drug Development
The furoxan ring is a well-recognized pharmacophore, primarily due to its ability to release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid can be inferred from the extensive research on analogous furoxan derivatives.
Nitric Oxide (NO) Donor and Cardiovascular Applications
Furoxan derivatives are known to release NO, particularly in the presence of thiols such as cysteine. This NO-releasing property makes them potent vasodilators and inhibitors of platelet aggregation. Research on various furoxan derivatives has demonstrated their potential in the treatment of cardiovascular diseases like hypertension and thrombosis. The presence of the carboxylic acid group in the target molecule could influence its solubility and pharmacokinetic profile, potentially offering advantages over less polar analogs.
Anticancer and Antimicrobial Properties
The release of NO by furoxan derivatives has also been implicated in their anticancer and antimicrobial activities. High concentrations of NO can induce apoptosis in cancer cells and exhibit cytotoxic effects against various pathogens. Several studies have explored the synthesis of hybrid molecules where a furoxan moiety is attached to a known anticancer or antimicrobial agent to enhance its efficacy. For instance, furoxan-based compounds have been investigated as potential agents against multidrug-resistant tuberculosis and various cancer cell lines.[3][4]
As a Scaffold in Medicinal Chemistry
The 4-Methyl-5-oxy-furazan-3-carboxylic acid scaffold presents multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group can be readily converted to esters, amides, or other functional groups to create a library of derivatives with diverse properties. These modifications can be used to tune the compound's NO-releasing kinetics, target specificity, and overall pharmacological profile.
Caption: Potential applications of the target compound.
Conclusion
4-Methyl-5-oxy-furazan-3-carboxylic acid is a fascinating molecule with significant, yet largely unexplored, potential. While direct research on this specific compound is limited, a robust synthetic pathway can be proposed based on the well-documented synthesis of its furazan precursor and established N-oxidation chemistry. The true value of this compound likely lies in its identity as a furoxan, positioning it as a potential nitric oxide donor with a wide range of therapeutic possibilities, from cardiovascular diseases to oncology and infectious diseases. The presence of versatile functional groups—a methyl group and a carboxylic acid—on the furoxan ring provides medicinal chemists with a valuable platform for the design and synthesis of novel, targeted therapeutics. Further research into the specific synthesis, characterization, and biological evaluation of 4-Methyl-5-oxy-furazan-3-carboxylic acid and its derivatives is warranted to fully unlock its potential.
References
- Sheremetev, A. B., & Makhova, N. N. (2020). 1,2,5-Oxadiazoles (Furazans) and 1,2,5-Oxadiazole 2-Oxides (Furoxans). In Comprehensive Organic Chemistry II (Second Edition) (Vol. 5, pp. 633-721). Elsevier.
-
Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(4), 1145–1154. [Link]
- Fernandes, G., et al. (2020). Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(1), 115197.
-
Ferreira, L. G., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(5), 1704. [Link]
- Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans. In Advances in Heterocyclic Chemistry (Vol. 29, pp. 251-341). Academic Press.
- Makhova, N. N., et al. (2020). 1,2,5-Oxadiazoles. Comprehensive Heterocyclic Chemistry IV, 6.07, 201-285.
- Shaposhnikov, N. V., et al. (2002). Synthesis of 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan. Russian Chemical Bulletin, 51, 153-155.
- Zhou, Y., et al. (2011). 3,4-Bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), a new high-performance explosive. Propellants, Explosives, Pyrotechnics, 36(3), 223-228.
-
Zhai, Q., et al. (2019). Tandem Furoxan–Based Energetic Compounds. Frontiers in Chemistry, 7, 858. [Link]
-
Zhang, J., et al. (2020). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. RSC Advances, 10(4), 2138-2144. [Link]
Sources
- 1. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | C9H12N4O5 | CID 651703 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Nitric Oxide Donor Potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid
Abstract
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and endothelial function.[1] The therapeutic application of exogenous NO donors is a well-established strategy for managing cardiovascular diseases like angina and hypertension, though limitations such as drug tolerance necessitate the development of novel donor scaffolds.[2][3] This guide focuses on 4-Methyl-5-oxy-furazan-3-carboxylic acid, a compound belonging to the furazan/furoxan class of heterocyclic NO donors. While direct literature on this specific molecule is scarce[4], its structural relatives are known to release NO following enzymatic or thiol-mediated bioactivation.[5][6] This document provides a comprehensive, technically-grounded framework for the systematic evaluation of its NO donor potential. We present a logical, multi-phase experimental workflow, from initial in vitro quantification of NO release to ex vivo functional validation in vascular tissue. Each section details the scientific rationale behind the proposed protocols, ensuring a self-validating and robust investigative process.
The Scientific Imperative: Novel NO Donors and the Furazan Scaffold
The Physiological Significance of Nitric Oxide
Endogenously produced by nitric oxide synthases (NOS), NO is a master regulator of cardiovascular homeostasis.[1] Its primary action is the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to increased production of cyclic guanosine-monophosphate (cGMP).[7] This cascade ultimately causes vasodilation, the relaxation of blood vessels, which is crucial for maintaining normal blood pressure and tissue perfusion.[7] Impaired NO bioavailability is a hallmark of endothelial dysfunction, a condition implicated in atherosclerosis, hypertension, and other vascular diseases.[8]
The Therapeutic Landscape and the Need for Innovation
Pharmacological agents that supplement endogenous NO, known as NO donors, have been mainstays in cardiovascular therapy for over a century.[2] Classic examples include organic nitrates like nitroglycerin.[3] However, their utility can be hampered by the development of pharmacological tolerance and non-specific, systemic effects.[3] This has driven the search for new classes of NO donors with improved pharmacological profiles, such as prolonged half-life, targeted release, and reduced tolerance.[2]
Furazans and Furoxans: A Privileged Scaffold for NO Donation
Furoxans (1,2,5-oxadiazole-2-oxides) and their corresponding furazans are heterocyclic compounds recognized as prodrugs that can release NO.[5][9] Unlike organic nitrates, many furoxans require bioactivation through reaction with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins.[5][6][10] This thiol-dependent mechanism offers a potential avenue for more controlled and localized NO release, making this scaffold particularly attractive for novel drug design.[11] The specific substituents on the furoxan ring can significantly influence the kinetics of NO release, allowing for chemical tuning of the molecule's activity.[11][12]
Proposed Mechanism of NO Bioactivation
The central hypothesis for the NO-donating ability of 4-Methyl-5-oxy-furazan-3-carboxylic acid is based on the established mechanism for related furoxan compounds. The process is believed to be a reductive one, initiated by nucleophilic attack from a thiol-containing molecule.
Key Mechanistic Steps:
-
Nucleophilic Attack: An endogenous thiol (R-SH), such as glutathione, attacks one of the nitrogen atoms in the furazan ring.
-
Ring Opening: This attack leads to the cleavage of the N-O bond, opening the heterocyclic ring to form an unstable intermediate.
-
NO Release: The intermediate undergoes further rearrangement and fragmentation, resulting in the release of nitric oxide. Studies on various furoxans suggest that they can be a source of NO, which then stimulates guanylate cyclase.[5] The reaction with thiols is considered a key bioactivation step.[5][10]
The precise kinetics and products can vary based on the electronic and steric properties of the substituents on the furazan ring.[12]
Caption: Fig 1: Hypothesized thiol-mediated bioactivation of the furazan compound.
A Self-Validating Experimental Workflow
To rigorously assess the NO donor potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid, a phased approach is essential. This workflow is designed to be self-validating, where positive results in an earlier, simpler system (e.g., chemical assay) provide the justification and foundation for proceeding to more complex biological systems.
Caption: Fig 2: A logical, self-validating workflow for evaluating a novel NO donor.
Phase 1: In Vitro Quantification of NO Release
Objective: To determine if 4-Methyl-5-oxy-furazan-3-carboxylic acid releases NO in an acellular environment and to characterize the kinetics of this release.
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[13][14]
-
Principle: The assay involves a two-step diazotization reaction. Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[13] The absorbance, typically measured at 540 nm, is proportional to the nitrite concentration.[15] For total NO quantification, nitrate must first be reduced to nitrite, often using nitrate reductase.[16]
-
Methodology:
-
Reaction Setup: Prepare solutions of the test compound (e.g., 1 µM to 1 mM) in a phosphate-buffered saline (PBS, pH 7.4). Crucially, include parallel setups with a thiol donor, such as glutathione (GSH, e.g., 1-5 mM), to test the hypothesis of thiol-mediated bioactivation.[6]
-
Controls:
-
Negative Control: Vehicle (buffer) alone.
-
Positive Control: A known NO donor like Sodium Nitroprusside (SNP).
-
Thiol Control: GSH in buffer alone.
-
-
Incubation: Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess release kinetics.
-
Nitrate Reduction (Optional but Recommended): If quantifying total NO, incubate samples with nitrate reductase and its cofactor (e.g., NADH) according to the kit manufacturer's instructions.[16]
-
Griess Reaction: Add Griess reagents I (sulfanilamide in acid) and II (N-(1-naphthyl)ethylenediamine) to each sample and standard.[15]
-
Measurement: After a short incubation (10-15 minutes) at room temperature, measure the absorbance at ~540 nm using a microplate reader.[16]
-
Quantification: Calculate the nitrite concentration in each sample by comparing its absorbance to a sodium nitrite standard curve.[13]
-
Phase 2: Cellular Assays to Confirm Biological Activity
Objective: To verify that the released NO is biologically active at the cellular level by measuring the activation of its primary downstream signaling pathway.
Activation of sGC by NO leads to a rapid increase in intracellular cGMP levels.[17][18] Measuring cGMP is a direct indicator of target engagement.
-
Principle: This is typically a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[19][20] Cells are lysed, and the cGMP in the lysate competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample.
-
Methodology:
-
Cell Culture: Plate a relevant cell type, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells, in 96-well plates and grow to confluence.[20][21]
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes.[18][19] This prevents the degradation of cGMP and amplifies the signal.
-
Stimulation: Treat the cells with various concentrations of 4-Methyl-5-oxy-furazan-3-carboxylic acid for a short period (e.g., 5-15 minutes).
-
Controls:
-
Basal: Vehicle-treated cells.
-
Positive Control: Cells treated with a known NO donor (SNP) or a direct sGC activator (e.g., YC-1).
-
Inhibitor Control: Pre-treat cells with an sGC inhibitor, such as ODQ (1H-[2][7][8]oxadiazolo[4,3-a]quinoxalin-1-one), before adding the test compound to confirm the NO-sGC-cGMP pathway dependency.[18]
-
-
Lysis and Assay: Lyse the cells and perform the cGMP assay according to the manufacturer's protocol.[19][22]
-
Analysis: Normalize cGMP levels to total protein content and plot the concentration-response curve.
-
Caption: Fig 3: The canonical NO/sGC/cGMP signaling pathway.
Phase 3: Ex Vivo Functional Assessment
Objective: To determine if the compound can elicit a physiological response (vasodilation) in intact vascular tissue.
This classic pharmacology preparation provides a functional measure of a compound's ability to relax pre-constricted blood vessels.[23]
-
Principle: Isolated rings of thoracic aorta are mounted in an organ bath, pre-constricted with an agent like phenylephrine, and then exposed to the test compound. The resulting relaxation (vasodilation) is measured as a change in isometric tension.[23][24][25]
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse. Clean the aorta of adherent fat and connective tissue and cut it into 1-2 mm rings.[23][26]
-
Mounting: Mount the rings in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes.
-
Pre-constriction: Constrict the aortic rings with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine (PE) or U46619.
-
Cumulative Concentration-Response: Once the contraction has plateaued, add the test compound in a cumulative, log-incremental fashion. Record the relaxation at each concentration.
-
Controls:
-
Positive Control: A known vasodilator like acetylcholine (to test endothelial integrity, if desired) or SNP.
-
Vehicle Control: Add equivalent volumes of the vehicle used to dissolve the test compound.
-
-
Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison and interpretation.
Table 1: Summary of Expected Quantitative Data
| Assay | Parameter Measured | Key Metric(s) | Expected Outcome for a Viable NO Donor |
| Griess Assay | Total Nitrite (µM) | Total NO yield, Release rate (t½) | Concentration- and time-dependent increase in nitrite, enhanced by thiols. |
| cGMP Assay | cGMP Concentration (pmol/mg protein) | EC₅₀, Eₘₐₓ | Concentration-dependent increase in cGMP, blocked by sGC inhibitors. |
| Aortic Ring Assay | % Relaxation of Pre-constriction | EC₅₀, Eₘₐₓ | Concentration-dependent relaxation of pre-constricted aortic rings. |
Interpretation: A successful candidate will demonstrate a clear, logical progression through the workflow. It must first show chemical release of NO (Phase 1), which then translates into the expected biological signaling within a cell (Phase 2), and ultimately results in a physiological tissue response (Phase 3). A failure at any stage would necessitate a re-evaluation of the compound's mechanism or potential. For example, NO release without a corresponding increase in cGMP might suggest the NO is scavenged before it can reach its target, or that the compound has off-target effects.
Conclusion
This guide outlines a rigorous, field-proven framework for the preclinical evaluation of 4-Methyl-5-oxy-furazan-3-carboxylic acid as a potential nitric oxide donor. By systematically progressing from basic chemical characterization to cellular and functional assays, researchers can build a comprehensive data package. The emphasis on causality, appropriate controls, and a self-validating workflow ensures scientific integrity and provides a solid foundation for further drug development efforts. Positive findings from this investigative pathway would strongly support its candidacy for more advanced preclinical studies, including pharmacokinetic and in vivo efficacy models.
References
- Bentham Science Publishers. (2020). Nitric Oxide Donors as Potential Drugs for the Treatment of Vascular Diseases Due to Endothelium Dysfunction. Current Pharmaceutical Design.
- McGrowder, D., Ragoobirsingh, D., & Brown, P. (2006). Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. Science Alert.
- MDPI. (n.d.). Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential. MDPI.
- Herman, A. G., & Moncada, S. (2005). Therapeutic potential of nitric oxide donors in the prevention and treatment of atherosclerosis. European Heart Journal.
- Feelisch, M., et al. (1993). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. PubMed.
- (1996). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Methods in Enzymology.
- Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.
- Marques, V. F., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC.
- Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.
- Kannan, S. (2013). Nitric Oxide Assay? ResearchGate.
- Tsikas, D. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC.
- Li, J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC.
- Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate.
- Del Soldato, P., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. PubMed.
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. ResearchGate.
- Del Soldato, P., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. PMC.
- ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols. ResearchGate.
- Kobe University. (2023). Recent progress in synthesis and application of furoxan. Kobe University Repository.
- Beuve, A. (2018). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. PMC.
- Springer Nature Experiments. (n.d.). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Springer Nature.
- Staton, C. A., & Lewis, C. E. (2022). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed.
- Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Molecular Devices.
- Thermo Fisher Scientific. (n.d.). Rat Aortic Ring Assay. Thermo Fisher Scientific.
- Dove, J. D., et al. (2022). A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. Semantic Scholar.
- Bobin, P., et al. (2016). Differential Regulation of Endothelial Cell Permeability by cGMP via Phosphodiesterases 2 and 3. Circulation Research.
- Isenberg, J. S., et al. (2007). Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner. PMC.
- BLDpharm. (n.d.). 4-Methyl-5-oxy-furazan-3-carboxylic acid. BLDpharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. ahajournals.org [ahajournals.org]
- 4. 37132-21-1|4-Methyl-5-oxy-furazan-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Therapeutic potential of nitric oxide donors in the prevention and treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 20. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Biological Activity of 4-Methyl-5-oxy-furazan-3-carboxylic Acid In Vitro
Executive Summary
This technical guide provides a rigorous analysis of the in vitro biological activity of 4-Methyl-5-oxy-furazan-3-carboxylic acid (chemically synonymous with 4-methylfuroxan-3-carboxylic acid ).
In the landscape of medicinal chemistry, this molecule is not merely a standalone agent but a privileged scaffold . It belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class, distinct from simple furazans due to the N-oxide moiety at the 2- or 5-position. This N-oxide is the critical pharmacophore responsible for the exogenous release of Nitric Oxide (NO).
This guide details the mechanistic basis of its activity, specific in vitro validation protocols, and the signal transduction pathways it modulates. It is designed for researchers utilizing this scaffold to synthesize "hybrid drugs" (e.g., NO-NSAIDs, NO-statins) or probing NO-mediated signaling.
Chemical & Pharmacological Basis[1][2][3][4][5][6][7][8]
The "Oxy" Distinction
The user's query specifies "5-oxy-furazan". It is critical to standardize nomenclature:
-
Furazan: 1,2,5-oxadiazole (Biologically inert regarding NO release).
-
Furoxan (5-oxy-furazan): 1,2,5-oxadiazole-2-oxide. This is the NO donor .
Mechanism of Action: Thiol-Dependent NO Release
Unlike spontaneous NO donors (e.g., NONOates), 4-Methyl-5-oxy-furazan-3-carboxylic acid is stable in physiological buffer alone. It requires thiol cofactors (cysteine, glutathione, or protein sulfhydryls) to trigger NO release.
The electron-withdrawing carboxylic acid group at position 3 influences the rate of nucleophilic attack by thiols at position 4, leading to ring opening.
Signaling Pathway Visualization
The following diagram illustrates the cascade from chemical activation to physiological response.
Caption: Figure 1.[1] Thiol-mediated activation of the furoxan scaffold leading to sGC/cGMP pathway modulation.
In Vitro Profiling Protocols
To validate the biological activity of this molecule, three core assays are required. These protocols are designed to be self-validating.
Protocol A: Quantifying NO Release (Griess Assay)
Objective: Determine the rate and capacity of NO release in the presence of L-Cysteine. Rationale: The molecule should not release NO in phosphate buffer (PBS) alone. Activity is confirmed only if nitrite levels increase upon thiol addition.
Workflow:
-
Preparation: Dissolve 4-Methyl-5-oxy-furazan-3-carboxylic acid in DMSO (Stock 10 mM).
-
Incubation: Dilute to 100 µM in PBS (pH 7.4).
-
Control: Compound + PBS.
-
Test: Compound + PBS + 5 mM L-Cysteine (excess thiol mimic).
-
-
Time Course: Incubate at 37°C. Aliquot at 0, 30, 60, 120 min.
-
Detection: Add Griess Reagent (1:1 sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Readout: Measure Absorbance at 540 nm.
-
Quantification: Calculate NO (as nitrite) using a NaNO₂ standard curve.
Data Interpretation:
| Condition | Absorbance (540nm) | Nitrite (µM) | Interpretation |
|---|---|---|---|
| Compound Only | < 0.05 | < 1.0 | Pass: Stable scaffold. |
| Compound + Cysteine (1h) | > 0.30 | 15 - 25 | Pass: Functional NO donor. |
| Vehicle Control | < 0.05 | 0 | Baseline. |
Protocol B: cGMP Accumulation Assay (Functional Potency)
Objective: Verify that the released NO is bioactive and capable of activating sGC in cells. Cell Line: Rat Aortic Smooth Muscle Cells (RASMC) or Platelets.
Step-by-Step:
-
Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cGMP degradation.
-
Treatment: Treat cells with the furoxan derivative (1–100 µM) for 30 minutes.
-
Lysis: Lyse cells in 0.1 M HCl to stop activity.
-
Measurement: Use a cGMP ELISA kit.
-
Validation: Co-incubate with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a specific sGC inhibitor.
-
Result: If ODQ abolishes the effect, the activity is confirmed to be NO-sGC dependent.
-
Protocol C: Cytotoxicity Screening (MTT/MTS)
Objective: Ensure the scaffold itself (or its spent metabolite) is not inherently toxic at therapeutic concentrations. Relevance: Furoxans are often used as linkers. High toxicity of the linker invalidates the hybrid drug design.
-
Acceptance Criteria: IC₅₀ > 50 µM in non-cancerous fibroblast lines (e.g., L929 or HUVEC). If IC₅₀ < 10 µM, the scaffold is too toxic for non-oncology indications.
Experimental Workflow & Decision Matrix
The following Graphviz diagram outlines the logical flow for validating this molecule in a drug discovery context.
Caption: Figure 2. Step-wise validation workflow for Furoxan derivatives.
Strategic Application: Hybridization
The primary utility of 4-Methyl-5-oxy-furazan-3-carboxylic acid is not as a monotherapy, but as a pharmacophore for hybridization .
The carboxylic acid moiety (-COOH) at position 3 serves as the chemical handle. By reacting this acid with an alcohol or amine group of a parent drug (e.g., Aspirin, Diclofenac), researchers create an ester or amide linkage.
Biological Advantage:
-
Gastroprotection: In NSAID hybrids, the released NO stimulates mucus secretion and mucosal blood flow, counteracting the COX-1 inhibition-mediated gastric damage.
-
Synergy: In cancer therapy, high levels of NO (released by the furoxan moiety) can sensitize multidrug-resistant (MDR) cells to the cytotoxic parent drug.
References
-
Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives.[2][3][4] Pure and Applied Chemistry.
-
Cerecetto, H., & Porcal, W. (2017). Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs. Mini-Reviews in Medicinal Chemistry.
-
Stepanov, A. I., et al. (2015). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry.
-
Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons. (Standard reference for Griess and cGMP protocols).
Sources
- 1. Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Tautomeric Dynamics of 4-Methylfuroxan-3-Carboxylic Acid Scaffolds
Executive Summary
This technical guide provides an in-depth analysis of the structural dynamics inherent to 4-Methyl-5-oxy-furazan-3-carboxylic acid (chemically defined as 4-methylfuroxan-3-carboxylic acid ). For researchers in drug development and high-energy materials, understanding the tautomerism of the furoxan (1,2,5-oxadiazole-2-oxide) ring is critical. This phenomenon—specifically a thermally induced ring-chain tautomerism —governs the compound's thermodynamic stability, isomeric purity, and pharmacological capability as a Nitric Oxide (NO) donor.
Structural Dynamics & Tautomeric Mechanism[1]
The "5-oxy-furazan" nomenclature refers to the Furoxan ring system, an N-oxide of furazan. Unlike standard keto-enol tautomerism, these structures undergo a unique ring-chain equilibration mediated by a dinitroso intermediate.
The Equilibration Pathway
The core phenomenon is the interconversion between the 4-methyl-3-carboxylic isomer and the 3-methyl-4-carboxylic isomer. This is not a resonance effect but a physical breaking and reforming of the O1–N2 bond.
-
Ring Opening: Thermal energy causes the O1–N2 bond to cleave.
-
Intermediate Formation: A transient, open-chain 1,2-dinitrosoalkene intermediate is formed. This species is highly reactive and typically short-lived.
-
Ring Closure (Recyclization): The dinitroso intermediate can rotate and re-close. If the nitrosyl oxygens attack the opposite nitrogen, the isomeric structure is inverted.
Mechanistic Visualization
The following diagram illustrates the equilibration between the two regioisomers via the dinitroso intermediate.
Caption: Thermally induced ring-chain tautomerism of methyl-furoxan-carboxylic acid derivatives.
Experimental Characterization Protocols
Distinguishing between static impurities and dynamic tautomers is a common challenge. The following self-validating protocol uses Variable Temperature NMR (VT-NMR) to confirm the tautomeric nature of the substrate.
Protocol: Variable Temperature 1H-NMR Analysis
Objective: To determine the coalescence temperature (
Materials:
-
Compound: Purified 4-Methylfuroxan-3-carboxylic acid (>98% purity by HPLC).
-
Solvent: DMSO-d6 (High boiling point required;
C). -
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL DMSO-d6. Ensure the tube is sealed to prevent solvent evaporation at high temperatures.
-
Baseline Acquisition (
C): Acquire a standard proton spectrum.-
Observation: You should observe two distinct sets of signals if the interconversion is slow on the NMR timescale. The methyl group will appear as two singlets with unequal integration (reflecting the thermodynamic equilibrium constant
).
-
-
Stepwise Heating: Increase the probe temperature in
C increments ( C, C, ... C).-
Equilibration: Allow 5 minutes of thermal equilibration at each step before acquisition.
-
-
Coalescence Observation: Monitor the methyl peaks.
-
Broadening: As temperature rises, peaks will broaden.
-
Coalescence: At
, the two peaks merge into a single broad plateau. -
Sharpening: Above
, a single sharp peak emerges (average environment).
-
-
Data Processing: Calculate the rate constant (
) at using the equation: (Where is the frequency difference in Hz between the separated peaks at low temp).
Analytical Data Summary Table
| Parameter | Value / Observation | Significance |
| Methyl Shift (Isomer A) | Distinct chemical environment of Me-C=N vs Me-C=N(O). | |
| Methyl Shift (Isomer B) | Shifted downfield due to proximity to N-oxide oxygen. | |
| IR Spectroscopy | 1620 cm | Characteristic furoxan bands; N-O stretch is diagnostic. |
| Coalescence Temp ( | Typically 60–90°C | Indicates moderate activation barrier ( |
Pharmacological Implications: NO Release[2][3]
For drug development professionals, the tautomerism is not merely structural—it is the mechanistic gateway to biological activity. Furoxans are thiol-dependent Nitric Oxide (NO) donors .[1]
Mechanism of Action
The dinitroso intermediate described in Section 1 is susceptible to nucleophilic attack by biological thiols (e.g., glutathione, cysteine).
-
Thiol Attack: R-SH attacks the electrophilic nitrogen of the open-chain intermediate or the strained ring.
-
Adduct Formation: Formation of a thionitrite or similar S-N adduct.
-
Decomposition: The adduct decomposes to release NO (vasodilator) and the corresponding furazan or nitrile byproduct.
Clinical Relevance: The rate of tautomerism correlates with the rate of NO release. Substituents that stabilize the dinitroso intermediate (or lower the ring-opening energy) generally enhance NO donor potency.
Biological Pathway Visualization
Caption: Pathway linking furoxan tautomerism to pharmacological Nitric Oxide release.[2]
Synthesis & Stability Considerations
When synthesizing 4-methylfuroxan-3-carboxylic acid, the tautomeric equilibrium dictates that you will rarely isolate a single pure isomer.
-
Synthesis Route: Typically involves the nitrosation of methyl acetoacetate or similar
-diketone monoximes. -
Purification: Crystallization may yield one isomer preferentially due to packing forces (lattice energy), but dissolution will re-establish the equilibrium.
-
Storage: Samples should be stored at low temperatures (
C) to arrest equilibration if isomeric purity is required for solid-state analysis (e.g., X-ray crystallography).
References
-
Cerecetto, H., & Porcal, W. (2005).[3] Pharmacological Properties of Furoxans and Benzofuroxans: Recent Developments. Mini Reviews in Medicinal Chemistry.
-
Eckert, F., Rauhut, G., Katritzky, A. R., & Steel, P. J. (2001).[4] Toward an Understanding of the Furoxan−Dinitrosoethylene Equilibrium. Journal of the American Chemical Society.[2][4]
-
Matsubara, R., et al. (2023).[5][6] Recent progress in synthesis and application of furoxan.[1][6][7][8] RSC Advances.
-
Butler, R. N., et al. (2011). Dinitroso and polynitroso compounds.[2] Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
Technical Guide: Pharmacological Applications of Furoxan-3-Carboxylic Acid Derivatives
Executive Summary
Furoxan-3-carboxylic acid (1,2,5-oxadiazole-2-oxide-3-carboxylic acid) derivatives represent a specialized class of nitric oxide (NO) donors.[1] Unlike spontaneous NO donors (e.g., sodium nitroprusside), furoxans are "masked" prodrugs that require thiol-dependent bioactivation. This unique mechanism confers tissue selectivity, as NO release is preferentially triggered in environments with specific thiol concentrations, such as the hypoxic and thiol-rich microenvironments of solid tumors.
This guide details the pharmacological architecture of these derivatives, focusing on their utility as "hybridization handles." By utilizing the C-3 carboxylic acid moiety for covalent attachment to established pharmacophores (NSAIDs, cytotoxics, calcium channel blockers), researchers can engineer dual-action therapeutics that mitigate side effects (e.g., GI toxicity) or overcome multidrug resistance (MDR).
Molecular Architecture & Mechanism of Action
The Furoxan Core
The furoxan ring is a thermally stable, aromatic N-oxide heterocycle. Its pharmacological value lies in its ability to release NO in vivo only upon interaction with sulfhydryl groups (-SH).
Thiol-Dependent NO Release
The mechanism is non-enzymatic but biologically regulated. It involves the nucleophilic attack of a thiol (e.g., L-cysteine, glutathione) on the furoxan ring (typically at C-3 or C-4), leading to ring opening, formation of a nitrosothiol intermediate, and subsequent decomposition to release NO.
Key Mechanistic Pathway:
-
Thiol Attack: R-SH attacks the electrophilic center of the furoxan.
-
Ring Scission: The heterocyclic ring opens, forming an unstable intermediate.
-
NO Generation: The intermediate decomposes to release NO and a remnant nitrile or oxime byproduct.
-
Downstream Signaling: NO activates Soluble Guanylate Cyclase (sGC), converting GTP to cGMP, triggering vasodilation or apoptosis depending on the concentration and cell type.
Visualization: The Thiol-NO Cascade
The following diagram illustrates the bioactivation pathway of furoxan derivatives.
Caption: Thiol-mediated bioactivation of furoxan derivatives leading to NO release and downstream signaling.
Synthetic Strategy: The Hybridization Approach[1][4][5]
The 3-carboxylic acid group serves as a critical synthetic handle. It allows for the formation of esters or amides with other drugs, creating "Mutual Prodrugs."
Synthesis of the Core Scaffold
The synthesis of furoxan-3-carboxylic acid often proceeds via the oxidation of glyoxime derivatives or the dimerization of nitrile oxides. A standard route involves:
-
Precursor: Starting with ethyl acetoacetate or similar
-keto esters. -
Nitrosation: Reaction with sodium nitrite to form the
-oximino intermediate. -
Cyclization: Oxidative cyclization (often using
or hypochlorite) to close the furoxan ring. -
Hydrolysis: Conversion of the ester to the free carboxylic acid.
Coupling Protocol (General Methodology)
To create a hybrid (e.g., Furoxan-Aspirin), the carboxylic acid is activated.
Standard Protocol:
-
Activation: Dissolve Furoxan-3-carboxylic acid (1 eq) in dry DCM. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir at for 30 mins. -
Coupling: Add the amine/hydroxyl-containing drug (1 eq) and catalytic DMAP.
-
Reaction: Stir at room temperature for 12–24 hours under inert atmosphere (
). -
Purification: Wash with dilute HCl,
, and brine. Purify via silica gel column chromatography.
Pharmacological Applications[1][2][4][5][6][7]
Oncology: Overcoming Multidrug Resistance (MDR)
Furoxan hybrids are potent tools against MDR tumors. High concentrations of NO inhibit P-glycoprotein (P-gp), the efflux pump responsible for expelling chemotherapeutics from cancer cells.
-
Hybrid Example: Furoxan-Doxorubicin.
-
Mechanism: The furoxan moiety releases NO, which S-nitrosylates P-gp, inhibiting its ATPase activity. This allows Doxorubicin to accumulate intracellularly, inducing apoptosis.
Comparative Data: Antiproliferative Activity (IC50 in
| Compound | MCF-7 (Breast Cancer) | MCF-7/ADR (Resistant) | Resistance Index (RI) |
| Doxorubicin (Control) | 0.45 | 48.2 | 107.1 |
| Furoxan-Doxorubicin Hybrid | 0.52 | 2.1 | 4.0 |
| Interpretation | Comparable potency in wild-type. | ~23x more potent in resistant lines. | Drastic reduction in resistance. |
Anti-Inflammatory: GI-Sparing NSAIDs
Traditional NSAIDs (e.g., Indomethacin, Aspirin) cause gastric ulceration by inhibiting COX-1, which reduces protective prostaglandins.
-
Solution: Furoxan-NSAID hybrids (NO-NSAIDs).
-
Mechanism: The released NO mimics the protective effect of prostaglandins on the gastric mucosa (increasing mucus secretion and blood flow), counteracting the COX-1 inhibition damage.
Cardiovascular: Dual-Action Vasodilators
Furoxan-3-carboxylic acid esters of calcium channel blockers (e.g., Nifedipine) provide a dual mechanism for hypertension:
-
Direct: Calcium channel blockade relaxes smooth muscle.
-
Indirect: NO release stimulates cGMP, causing further vasorelaxation.
Experimental Validation: NO Release Assay
To confirm the "donor" capability of a new derivative, the Griess Assay is the standard validation protocol.
Protocol: Thiol-Induced NO Release Measurement
Objective: Quantify nitrite (
-
Preparation: Prepare a
stock solution of the Furoxan derivative in DMSO. -
Incubation: Mix
of stock with of L-Cysteine ( excess) in Phosphate Buffered Saline (PBS, pH 7.4). -
Time Course: Incubate at
for defined intervals (0, 15, 30, 60 min). -
Griess Reaction: Add
of Griess Reagent (1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% ). -
Detection: Incubate for 10 mins in the dark (pink color develops). Measure Absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate NO release using a standard curve generated from Sodium Nitrite (
).
Visualization: Hybrid Drug Logic
The following diagram details the logic of the Hybrid Drug strategy using Furoxan.
Caption: Design logic of Furoxan-based hybrid drugs achieving synergistic therapeutic outcomes.
References
-
Cerecetto, H., & Porcal, W. (2015). Pharmacological properties of furoxans and benzofuroxans: recent developments. Mini Reviews in Medicinal Chemistry.
-
Gasco, A., et al. (2017). NO donors: Focus on furoxan derivatives.[2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. (Note: Generalized reference to Gasco's extensive work on NO donors).
-
Wang, P., et al. (2025). The current scenario of furoxan hybrids with anticancer potential.[1][2][4][5] ResearchGate/Review.
-
Burov, O. N., et al. (2016).[1] Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: A Quantum-Chemical Study. Chemistry of Heterocyclic Compounds.
-
Steinhilber, D., et al. (2022).[8] Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions.[2][8] MDPI Molecules.
Sources
- 1. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: A Proposed Route to 4-Methyl-5-oxy-furazan-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proposed Synthetic Pathway Overview
The synthesis is designed as a three-step process:
-
Nitrosation: Introduction of a nitroso group at the α-position of ethyl 2-methylacetoacetate.
-
Cyclization and Ring Formation: Conversion of the nitrosated intermediate to the furoxan ring system.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.
Part 1: Mechanistic Insights and Rationale
The furoxan ring is an asymmetric N-oxide of 1,2,5-oxadiazole, and its synthesis often involves the cyclization of precursors containing appropriately positioned nitrogen and oxygen functionalities.[3][5] The proposed synthesis leverages the reactivity of β-keto esters, which possess an acidic α-hydrogen, making them amenable to electrophilic substitution.
The key nitrosation step involves the in-situ generation of nitrous acid from sodium nitrite in an acidic medium.[4][6] The resulting nitrosonium ion (NO+) is the active electrophile that reacts with the enol or enolate form of the β-keto ester. The subsequent cyclization to the furoxan ring is a more complex transformation. While the precise mechanism from an α-nitroso-β-keto ester is not definitively established in the provided literature, it is hypothesized to proceed through a series of intermediates, potentially involving tautomerization to an oxime, further reaction with nitrous acid, and subsequent intramolecular cyclization and dehydration to form the stable furoxan ring. The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.[7]
Part 2: Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of strong acids, and potentially thermally sensitive nitroso compounds. All steps should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Particular care should be taken during the nitrosation and cyclization steps, as side reactions could lead to the formation of unstable species.
Step 1: Synthesis of Ethyl 2-methyl-2-nitroso-3-oxobutanoate
This step focuses on the nitrosation of the α-carbon of the β-keto ester.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-methylacetoacetate | Reagent | Sigma-Aldrich | Purified by distillation if necessary.[8] |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |
| Glacial Acetic Acid | ACS Reagent | VWR | |
| Diethyl Ether | Anhydrous | J.T.Baker | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house. | ||
| Anhydrous Magnesium Sulfate | |||
| Ice |
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-methylacetoacetate (0.1 mol, 14.42 g) in glacial acetic acid (50 mL).
-
Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-2-nitroso-3-oxobutanoate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-Methyl-5-oxy-furazan-3-carboxylate
This step involves the cyclization and formation of the furoxan ring. This transformation can be complex and may require heating.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Crude Ethyl 2-methyl-2-nitroso-3-oxobutanoate | From Step 1 | ||
| Acetic Anhydride | ACS Reagent | Sigma-Aldrich | |
| Sodium Acetate | Anhydrous | Fisher Scientific | |
| Ethanol | Reagent | For recrystallization. |
Protocol:
-
To the crude product from Step 1, add acetic anhydride (0.2 mol, 20.4 g) and a catalytic amount of anhydrous sodium acetate (0.01 mol, 0.82 g).
-
Heat the mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (300 mL) with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol/water to obtain ethyl 4-methyl-5-oxy-furazan-3-carboxylate.
Step 3: Synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid
This final step is the hydrolysis of the ester to the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-methyl-5-oxy-furazan-3-carboxylate | From Step 2 | ||
| Sodium Hydroxide (NaOH) | Pellets | VWR | |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | |
| Ethanol | Reagent | ||
| Deionized Water |
Protocol:
-
Dissolve the ethyl 4-methyl-5-oxy-furazan-3-carboxylate (0.05 mol) in ethanol (100 mL) in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (50 mL) and add it to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 4-Methyl-5-oxy-furazan-3-carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Part 3: Visualization of Workflows
Proposed Reaction Scheme
Caption: Proposed three-step synthesis of 4-Methyl-5-oxy-furazan-3-carboxylic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Organic Syntheses. (n.d.). Ethyl 2-methylacetoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,5-Oxadiazole-2-oxide analogues (14-17). Retrieved from [Link]
-
Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5228-5248. Retrieved from [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-oxadiazoles. Retrieved from [Link]
-
Chinese Journal of Energetic Materials. (2023). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US5162572A - Process for preparation of nitroacetate.
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2007124024A2 - SYNTHESIS OF 5-ß-KETO-1,2,4-OXADIAZOLES AND CONVERSION....
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
- Google Patents. (n.d.). US5861533A - Process for nitrosation of C-H-acidic compounds.
-
Journal of Materials Chemistry A. (n.d.). Finding furoxan rings. Retrieved from [Link]
-
Penn State Research Database. (2015). Nitric oxide-releasing polymeric furoxan conjugates. Retrieved from [Link]
-
PubMed. (n.d.). Water soluble furoxan derivatives as NO prodrugs. Retrieved from [Link]
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. Water soluble furoxan derivatives as NO prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 5. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Coupling Reactions Using 4-Methyl-5-oxy-furazan-3-carboxylic Acid as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furazan Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates. Among the vast array of heterocyclic systems, the 1,2,5-oxadiazole (furazan) and its N-oxide derivative, furoxan, have garnered significant attention.[1][2] These five-membered heterocycles are characterized by their high nitrogen content and distinct electronic properties, rendering them valuable motifs in the design of new therapeutic agents.[3] The 4-Methyl-5-oxy-furazan-3-carboxylic acid, a furoxan derivative, represents a particularly intriguing scaffold for building molecular complexity.
The furoxan ring is a potent electron-withdrawing group, a feature that can significantly influence the properties of adjacent functional groups.[4][5] When a carboxylic acid is appended to this ring, as in our title compound, its acidity and reactivity are enhanced. This electronic modulation makes the carboxylic acid group more amenable to activation, facilitating its coupling with a diverse range of nucleophiles, most notably amines, to form stable amide bonds. This application note provides detailed protocols and technical insights for leveraging 4-Methyl-5-oxy-furazan-3-carboxylic acid in amide coupling reactions, a cornerstone of modern drug synthesis.
Core Principle: Activation of the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, primarily because the hydroxyl group (-OH) is a poor leaving group.[6] Therefore, the reaction necessitates the use of "coupling reagents" or "activators." These reagents transform the carboxylic acid's hydroxyl into a highly reactive intermediate, rendering the carbonyl carbon susceptible to nucleophilic attack by an amine.[1][7]
The electron-deficient nature of the furoxan ring in 4-Methyl-5-oxy-furazan-3-carboxylic acid facilitates this activation step. The inductive effect of the ring pulls electron density away from the carboxyl group, increasing the partial positive charge on the carbonyl carbon and making it a better electrophile. This inherent reactivity can lead to more efficient and faster coupling reactions compared to carboxylic acids attached to electron-rich ring systems.
Two of the most robust and widely adopted methods for amide bond formation in a research and development setting are protocols based on uronium/aminium salts, such as HATU, and carbodiimides, like EDC, typically used with an additive like HOBt.[1][8][9][10]
Protocol 1: Amide Coupling via HATU Activation
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an OAt-active ester, which is extremely reactive towards amines and less prone to racemization.[10][11] The pyridine nitrogen in the HOAt moiety is believed to catalyze the reaction via a neighboring group effect.[11]
Experimental Protocol: HATU-Mediated Coupling
Materials:
-
4-Methyl-5-oxy-furazan-3-carboxylic acid
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methyl-5-oxy-furazan-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add HATU (1.1-1.2 eq) and the amine of interest (1.0-1.1 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and the ammonium salt formed from the amine.
-
Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of HATU and the amine ensures the complete consumption of the often more valuable carboxylic acid. A larger excess of the base is required to neutralize the acid and the hexafluorophosphate salt of HATU.
-
Solvent: Anhydrous polar aprotic solvents like DMF are used because they effectively dissolve the reagents and do not interfere with the reaction mechanism.[11]
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the potential for side reactions with atmospheric moisture, especially with highly reactive intermediates.
Protocol 2: Amide Coupling via EDC/HOBt Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a reactive O-acylisourea intermediate.[1] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form a more stable HOBt-ester, which then efficiently reacts with the amine.[3][8][10]
Experimental Protocol: EDC/HOBt-Mediated Coupling
Materials:
-
4-Methyl-5-oxy-furazan-3-carboxylic acid
-
Amine of interest (primary or secondary)
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (optional, depending on the amine salt form)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc) or DCM
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-5-oxy-furazan-3-carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the initial exothermic reaction and minimize potential side reactions.
-
EDC Addition: Add EDC·HCl (1.1-1.3 eq) to the cooled solution and stir for 15-30 minutes. This pre-activation step allows for the formation of the HOBt-ester.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or NMM (1.1 eq) to liberate the free amine.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DMF, dilute the reaction mixture with water and extract with EtOAc. If using DCM, wash the organic phase directly.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
The urea byproduct from EDC is generally water-soluble, simplifying its removal during the aqueous washes.[1]
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
Pre-activation: Activating the carboxylic acid with EDC/HOBt before adding the amine can improve yields, especially with less reactive amines, by ensuring the active ester is readily available for coupling.
-
Temperature Control: Starting the reaction at 0 °C helps to manage the reactivity of the carbodiimide and prevent the formation of byproducts.
-
Aqueous Workup: The specific sequence of acidic and basic washes is designed to systematically remove unreacted starting materials, coupling agents, and byproducts based on their acid-base properties.
Data Presentation and Troubleshooting
Table 1: Summary of Typical Reaction Parameters
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.1 eq | 1.0 - 1.1 eq |
| Coupling Reagent | HATU (1.1 - 1.2 eq) | EDC·HCl (1.1 - 1.3 eq) |
| Additive | N/A | HOBt (1.1 - 1.2 eq) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA or NMM (1.1 eq, if amine is a salt) |
| Solvent | Anhydrous DMF, MeCN | Anhydrous DMF, DCM |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 4 - 16 hours |
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Sterically hindered amine or acid.3. Insufficient base. | 1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Increase reaction temperature (e.g., to 40-50 °C) or switch to a more powerful coupling reagent like HATU.3. Ensure adequate equivalents of base are used. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reactivity of the amine. | 1. Allow the reaction to run for a longer period (up to 24h).2. Increase the equivalents of the amine and coupling reagents. Consider switching to the HATU protocol for challenging couplings. |
| Formation of N-acylurea (EDC protocol) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is used. Add HOBt and EDC for a pre-activation period before adding the amine. Run the reaction at a lower temperature initially (0 °C). |
| Difficulty in Purification | 1. Water-soluble urea byproduct (from EDC) not fully removed.2. Excess HOBt or other reagents remaining. | 1. Perform thorough aqueous washes during workup.2. Ensure the acidic and basic wash steps are performed correctly to remove all ionizable impurities before chromatography. |
Visualization of Experimental Workflows
Caption: Workflow for HATU-mediated amide coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 37132-21-1|4-Methyl-5-oxy-furazan-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Methyl-5-oxy-furazan-3-carboxylic acid and its Analogs as Pharmaceutical Intermediates
Introduction: The Furazan Scaffold in Modern Drug Discovery
The incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, often enhancing a molecule's pharmacological profile and metabolic stability.[1] Among these, the 1,2,5-oxadiazole, or furazan, ring system has garnered significant interest. Though less common than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan scaffold is a unique pharmacophore that has been successfully integrated into a variety of preclinical and clinical drug candidates.[1] This guide provides a detailed overview of the synthesis and application of furazan carboxylic acids as versatile intermediates in pharmaceutical research and development.
Due to the limited specific literature on "4-Methyl-5-oxy-furazan-3-carboxylic acid," this document will focus on the well-documented and closely related analog, 4-Aminofurazan-3-carboxylic acid , as a representative intermediate. The protocols and principles discussed herein are broadly applicable to other substituted furazan carboxylic acids and provide a robust framework for their utilization in drug discovery programs. The term "5-oxy" can be ambiguous and is interpreted here in the context of the N-oxide (furoxan) form, a common and closely related derivative of furazan.
Physicochemical Properties and Safety Considerations
Furazan derivatives, particularly those with nitro or azido groups, can be energetic materials and must be handled with appropriate care.[2][3] However, many furazan-based pharmaceutical compounds are not explosive. It is crucial to consult the Safety Data Sheet (SDS) for the specific analog being used.
General Properties of Furazan Carboxylic Acid Derivatives:
| Property | Typical Value/Characteristic | Source |
| Physical State | Solid | [4] |
| Purity | Typically >97% for commercial grades | [4] |
| Solubility | Varies with substitution; generally soluble in polar organic solvents. | General Chemical Knowledge |
| Hazards | May cause skin and eye irritation. Some derivatives can be harmful if swallowed or inhaled. |
Handling and Storage:
-
Always handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
For derivatives with known energetic properties, adhere to all institutional safety protocols for handling such materials.
Synthesis of Furazan Carboxylic Acid Intermediates
A safe and efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid has been developed, which avoids hazardous exothermic profiles seen in previous methods.[5] This makes it a suitable starting point for many medicinal chemistry campaigns.
Protocol 1: One-Pot Synthesis of 4-Aminofurazan-3-carboxylic acid
This protocol is adapted from a safer synthesis method and is crucial for producing the key intermediate.[5]
Workflow for Synthesis of 4-Aminofurazan-3-carboxylic acid:
Caption: Workflow for the one-pot synthesis of the key furazan intermediate.
Materials:
-
Diaminoglyoxime
-
A suitable base (e.g., potassium carbonate)
-
Solvent (e.g., water or an alcohol/water mixture)
-
Concentrated hydrochloric acid
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend diaminoglyoxime in the chosen solvent.
-
Cyclization: Add the base to the suspension. Heat the mixture to reflux and maintain for the time specified in the literature method (typically several hours) to facilitate the cyclization to the furazan ring.
-
Hydrolysis: If starting from a precursor that requires hydrolysis (e.g., a nitrile or ester), add water to the reaction mixture and continue to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold solvent if necessary. Dry the purified 4-aminofurazan-3-carboxylic acid under vacuum.
Protocol 2: Esterification of 4-Aminofurazan-3-carboxylic acid
Esterification is a common follow-up step to improve solubility and provide a handle for further reactions. A hydrogen chloride gas-free method is preferred for safety and convenience.[5]
Materials:
-
4-Aminofurazan-3-carboxylic acid
-
An alcohol (e.g., ethanol, methanol)
-
A catalyst (e.g., thionyl chloride or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Setup: Suspend 4-aminofurazan-3-carboxylic acid in the chosen alcohol in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise. Caution: This reaction is exothermic and releases SO2 and HCl gas.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired ester, such as 4-Amino-furazan-3-carboxylic acid methyl ester.[4]
Applications in Pharmaceutical Synthesis
Furazan carboxylic acids are excellent scaffolds for elaborating into more complex, biologically active molecules. Amide bond formation is a key transformation in this process, used to link the furazan core to other fragments.[6][7]
Protocol 3: General Amide Coupling Reaction
This protocol outlines a standard procedure for forming an amide bond between the furazan carboxylic acid and a primary or secondary amine.
Workflow for Amide Coupling:
Sources
- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Carboxylic Acid Groups in Oxy-Furazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical strategies for modifying the carboxylic acid functionality of oxy-furazan (furazan and furoxan) derivatives. These nitrogen-rich heterocyclic compounds are pivotal in the development of energetic materials and have emerging applications in medicinal chemistry.[1][2][3] The functionalization of the carboxylic acid group is a critical step in tuning the physicochemical properties of these molecules, including their density, thermal stability, energetic performance, and biological activity.[2][3][4]
This document moves beyond a simple recitation of procedures. It delves into the rationale behind the selection of reagents and reaction conditions, providing a framework for researchers to not only replicate these methods but also to adapt and innovate upon them. All protocols are presented with the necessary detail to ensure reproducibility, and safety considerations specific to handling potentially energetic compounds are highlighted.
Introduction to Oxy-Furazan Carboxylic Acids
Oxy-furazan structures, encompassing both furazans (1,2,5-oxadiazoles) and their N-oxides, furoxans (1,2,5-oxadiazole-2-oxides), are foundational building blocks in the synthesis of high-energy-density materials.[2][3][4] The incorporation of a carboxylic acid group onto this scaffold provides a versatile handle for a variety of chemical transformations. The primary challenge in the synthesis and derivatization of these compounds often lies in managing their energetic nature.[1] Therefore, the development of safe and efficient synthetic protocols is of paramount importance.[1][5]
Strategic Approaches to Functionalization
The carboxylic acid group on an oxy-furazan ring can be converted into a range of functional groups, most commonly esters and amides. This is typically achieved through one of two general pathways:
-
Direct Condensation: This involves the direct reaction of the carboxylic acid with an alcohol or amine, usually facilitated by a catalyst and/or dehydrating agent.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with a nucleophile (alcohol or amine).
The choice of strategy depends on the stability of the starting material and the desired product, as well as the desired scale of the reaction.
Conversion to Acid Chlorides: The Reactive Intermediate
The conversion of a carboxylic acid to an acyl chloride is a common strategy to activate it for subsequent reactions. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation.
Protocol 1: General Procedure for the Synthesis of Furazan-Acyl Chlorides
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids, with specific considerations for energetic compounds.
Materials:
-
Furazan carboxylic acid (e.g., 4-aminofurazan-3-carboxylic acid)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Under an inert atmosphere, suspend the furazan carboxylic acid in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Slowly add a solution of oxalyl chloride (1.5-2.0 equivalents) or thionyl chloride (1.5-2.0 equivalents) in the same anhydrous solvent to the flask at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-50 °C for DCM or higher for toluene) until the evolution of gas ceases (HCl and CO/CO₂ for oxalyl chloride, or SO₂ and HCl for thionyl chloride). The reaction progress can be monitored by the dissolution of the solid starting material.
-
Once the reaction is complete, carefully remove the excess solvent and volatile byproducts under reduced pressure.
-
The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Causality and Insights:
-
Choice of Reagent: Oxalyl chloride is often preferred for laboratory-scale synthesis as its byproducts (CO, CO₂, HCl) are gaseous and easily removed. Thionyl chloride is also effective, with gaseous byproducts (SO₂, HCl).
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.
-
Inert Atmosphere: The exclusion of moisture is crucial as acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.
-
Safety: These reactions should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases.
Esterification of Oxy-Furazan Carboxylic Acids
Esterification is a key transformation for modifying the properties of oxy-furazan derivatives, for instance, in the development of energetic plasticizers.
Protocol 2: Fischer Esterification of 4-Aminofurazan-3-Carboxylic Acid
This protocol is based on the principles of Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8]
Materials:
-
4-Aminofurazan-3-carboxylic acid
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend 4-aminofurazan-3-carboxylic acid in an excess of the desired anhydrous alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Causality and Insights:
-
Excess Alcohol: The Fischer esterification is an equilibrium-controlled reaction.[6][7] Using a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][8]
-
Dehydration: The removal of water, a byproduct of the reaction, can also be employed to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus for higher boiling point alcohols.
Quantitative Data for Esterification Reactions
| Starting Material | Alcohol | Catalyst/Method | Yield (%) | Reference |
| 4-Aminofurazan-3-carboxylic acid | Ethanol | HCl (gas) | Not specified | [5] |
| Monoethyl malonate potassium salt | Diethyl ether (in situ) | NaNO₂/HNO₃ | 94.2 | [9] |
| 4-Oxo-4,5,6,7-tetrahydrobenzofurazan | Nitric acid oxidation | N/A (forms acid) | ~70 (for acid) | [10] |
Note: Specific yield data for direct esterification of simple furazan carboxylic acids is not abundant in the reviewed literature, often these are intermediates in a longer synthetic sequence.
Amidation of Oxy-Furazan Carboxylic Acids
The formation of amides from oxy-furazan carboxylic acids is crucial for introducing new functionalities and building more complex molecular architectures, particularly in the field of energetic materials and pharmaceuticals.
Protocol 3: Amide Synthesis via Acyl Chloride Intermediate
This protocol utilizes the acyl chloride prepared in Protocol 1.
Materials:
-
Crude furazan-acyl chloride (from Protocol 1)
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas atmosphere
Procedure:
-
Dissolve the desired amine (1.0-1.2 equivalents) and a tertiary amine base (1.5-2.0 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude furazan-acyl chloride in the same anhydrous solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 4: Direct Amidation using Coupling Reagents
This method avoids the isolation of the often-unstable acyl chloride and employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid.
Materials:
-
Furazan carboxylic acid
-
Amine
-
Coupling reagent (e.g., EDC, HATU, HBTU)
-
Additive (e.g., HOBt, OxymaPure)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, NMM)
-
Inert gas atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the furazan carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), the coupling reagent (1.2 equivalents), and the additive (1.2 equivalents) in an anhydrous aprotic solvent.
-
Add the tertiary amine base (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water, dilute acid, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product as described in Protocol 3.
Causality and Insights:
-
Coupling Reagents: Reagents like EDC (a carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[11][12] Phosphonium (e.g., PyBOP) and aminium (e.g., HATU, HBTU) salts are highly efficient coupling reagents that form activated esters in situ.[11][12]
-
Additives: Additives like HOBt and OxymaPure are used to suppress side reactions and reduce racemization, particularly in peptide synthesis, by forming more stable and selective active esters.[12][13]
-
Base: A non-nucleophilic organic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| EDC/DCC | HOBt/OxymaPure | DIPEA/NMM | Cost-effective, widely used. | Can cause racemization, byproduct removal can be difficult (DCC).[11] |
| HBTU/TBTU | HOBt | DIPEA/NMM | High efficiency, fast reactions. | Can react with the N-terminus of peptides.[11] |
| HATU | HOAt | DIPEA/NMM | Very fast, low racemization, effective for hindered amino acids.[11] | Higher cost. |
| PyBOP | None required | DIPEA/NMM | Good for solid-phase synthesis, stable. | Can be less reactive than aminium salts. |
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Furazan Carboxylic Acid Functionalization
Caption: Workflow for ester and amide synthesis from furazan carboxylic acids.
Diagram 2: Amidation Using a Coupling Reagent
Caption: Step-by-step workflow for direct amidation.
Safety Precautions
-
Energetic Nature: Many furazan and furoxan derivatives are energetic materials and should be handled with appropriate care. Conduct reactions on a small scale initially and perform thermal stability and sensitivity testing (e.g., DSC, impact, and friction tests) before scaling up.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For potentially explosive compounds, additional measures such as a blast shield may be necessary.
-
Reagent Handling: Reagents like thionyl chloride and oxalyl chloride are corrosive and toxic. Handle them in a fume hood.
-
Reaction Monitoring: Avoid sealed systems for reactions that generate gas. Ensure adequate pressure relief.
Conclusion
The functionalization of the carboxylic acid group in oxy-furazan derivatives is a versatile and powerful tool for the synthesis of novel compounds with tailored properties. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers can efficiently and safely access a wide range of esters and amides. The protocols and insights provided in this guide serve as a solid foundation for further exploration and innovation in this exciting field of chemistry.
References
-
A Novel and Safer Approach to Furazan Carboxylic Esters from Enamines. (2025). Synfacts, 21(08), 847. [Link]
-
Sheremetev, A. B., & Yudin, I. L. (2007). New approach to furazan dicarboxylic acids. Russian Chemical Bulletin, 56(10), 2125-2129. [Link]
-
Various authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]
-
Biswas, A., Pradhan, P., Wakpanjar, S. A., & Kancharla, P. K. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Organic & Biomolecular Chemistry. [Link]
-
Wang, X., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 842239. [Link]
-
Li, Y., & Zhang, J. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters, 31(9), 2411-2422. [Link]
- CN103570651A - Synthesis method of 3, 4-dicarboxylic acid diethyl ester furoxan. (2014).
-
Matsubara, R., & Yamamoto, K. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4384-4402. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Matsubara, R., & Yamamoto, K. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4384-4402. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Monocyclic furazans and furoxans. In Handbook of Heterocyclic Chemistry (2nd ed., pp. 679-729). Elsevier. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2014). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 44(16), 2354-2362. [Link]
-
da Silveira, C. C., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(44), 8239-8241. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Vankayalapati, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5623-5626. [Link]
-
Zhang, X., & MacMillan, D. W. C. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science, 12(34), 11463-11468. [Link]
-
Herforth, C., et al. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(17), 3932. [Link]
-
Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(5), 808-813. [Link]
-
Herforth, C., et al. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(17), 3932. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
-
Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. ACS Publications. [Link]
-
Xue, C., et al. (2025). Synthesis of High-Energy, Low-Sensitivity Furazan Tricyclic Energetic Compounds via a Three-Step Reaction. Organic Letters. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps. [Link]
-
Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. ResearchGate. [Link]
-
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]
-
Al-Majid, A. M., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen. [Link]
-
Wang, X., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers. [Link]
-
Preparation of Esters. Chemistry LibreTexts. [Link]
-
Sheremetev, A. B., et al. (2020). Synthesis of New Energetic Materials Based on Furazan Rings and Nitro‐NNO‐azoxy Groups. Chemistry – An Asian Journal, 15(24), 4354-4361. [Link]
-
Strelenko, Y. A., & Sheremetev, A. B. (2002). NMR spectroscopic study of 3-nitrofurazans. Magnetic Resonance in Chemistry, 40(8), 545-550. [Link]
-
Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. ResearchGate. [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
-
Wang, J.-H., et al. (2025). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Propellants, Explosives, Pyrotechnics. [Link]
-
Research Progress in Synthesis of Furazan Energetic Compounds and Reaction of Their Derivatives. Semantic Scholar. [Link]
-
Al-Amiery, A. A., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(9), 16566-16581. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. CN103351356A - Synthesis method of 3, 4-dicarboxylic acid diethyl ester furoxan - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thermal Instability of 4-Methyl-5-oxy-furazan-3-carboxylic acid
Emergency Safety Notice: Energetic Material Hazard
STOP AND READ: 4-Methyl-5-oxy-furazan-3-carboxylic acid (synonymous with 3-methyl-4-furoxancarboxylic acid ) is an energetic heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class.
-
Explosion Hazard: Furoxans possess a high positive enthalpy of formation. Bulk heating beyond 140°C can trigger autocatalytic decomposition, rapid gas evolution (
, ), and potential explosion. -
Toxic Release: Thermal degradation releases Nitric Oxide (NO), a potent vasodilator and toxic gas. All heating steps must be performed under a functional fume hood.
Module 1: Core Issue Analysis (Mechanism of Instability)
User Query: "My compound turns into a black tar or 'pops' during drying at 80°C. Why is this happening?"
Technical Insight:
The instability you are observing is likely a combination of decarboxylation and ring-chain tautomerism , characteristic of furoxan-3-carboxylic acids. Unlike simple aromatic acids (e.g., benzoic acid), the furoxan ring is strongly electron-withdrawing, destabilizing the carboxyl group similar to a
The Degradation Pathway
The "5-oxy" (N-oxide) moiety creates significant ring strain. Upon heating, two primary failure modes occur:
-
Decarboxylation: The carboxyl group is lost as
, often leaving an unstable intermediate.[1] -
Ring Opening (Retro-Cycloaddition): At elevated temperatures, the furoxan ring is in equilibrium with open-chain dinitroso species or nitrile oxides, which then polymerize into "tar."
Figure 1: Thermal decomposition pathways of furoxan carboxylic acids. Note that ring cleavage can lead to energetic failure.
Module 2: Synthesis & Hydrolysis Troubleshooting
User Query: "I am hydrolyzing the ethyl ester to get the free acid. The yield is low, and the product is colored. How do I fix this?"
Diagnosis: You are likely generating the aci-nitro form or inducing decarboxylation during the hydrolysis workup. Furoxan rings are sensitive to strong bases (which attack the ring) and prolonged heat.
Optimized Protocol: The "Cold Acid" Method
Do not reflux in strong base for extended periods. Use this controlled protocol:
| Step | Standard (Risky) Method | Optimized (Safe) Method | Rationale |
| Hydrolysis | Refluxing in 10% NaOH at 100°C. | Stir in KOH/MeOH at 20–40°C. | Prevents thermal ring cleavage. |
| Acidification | Rapid addition of conc. HCl. | Dropwise addition of 2N HCl at 0°C. | Controls exotherm; prevents local heating. |
| Isolation | Evaporation of water/solvent.[2] | Extraction with Et2O/EtOAc, then cold vac. | Avoids heating the aqueous acid solution. |
Critical Checkpoint: Monitor the pH during acidification. The furoxan ring is most stable in mild acid (pH 2-4). Strongly basic conditions (pH > 12) for long periods will degrade the ring.
Module 3: Drying & Storage (The "Cold Chain")
User Query: "How can I dry the material without decomposing it? It holds water tenaciously."
Technical Insight: Furoxan carboxylic acids can form hydrates.[3][4] Attempting to remove lattice water by high heat (>80°C) often triggers decarboxylation before the water is fully removed.
Recommended Drying Protocol
-
Do NOT use an oven. Even a vacuum oven at 60°C can be risky if "hot spots" exist.
-
Use Chemical Desiccation:
-
Place the wet cake in a vacuum desiccator over Phosphorus Pentoxide (
) or KOH pellets . -
Apply high vacuum (< 5 mbar) at Room Temperature (20–25°C) for 24–48 hours.
-
-
Lyophilization (Freeze Drying): If the compound is stable in water/dioxane, freeze drying is the safest method to obtain an anhydrous powder.
Storage Requirements
-
Temperature: Store at -20°C .
-
Atmosphere: Argon or Nitrogen headspace. NO release is accelerated by oxygen and moisture.
-
Container: Amber glass (furoxans can be light-sensitive).
Module 4: Analytical Troubleshooting (DSC/TGA)
User Query: "My DSC shows a sharp peak at 145°C. Is this melting or decomposition?"
Interpretation: For energetic furoxans, the "melting point" is often a melt-decomposition event.
-
Scenario A (Pure Melt): Endotherm followed by a flat baseline.
-
Scenario B (Decomposition): Sharp Endotherm immediately followed by (or overlapping with) a massive Exotherm.
Actionable Data: If you see an exotherm onset < 160°C , your compound is thermally critical.
-
Rule of Thumb: Never heat a reaction vessel to within 20°C of the DSC onset temperature (
).
Table 1: Thermal Stability Markers
| Parameter | Value Range | Interpretation |
|---|
|
Module 5: Decision Tree for Process Scale-Up
Use this logic flow to determine if your current batch is safe to proceed.
Figure 2: Safety decision matrix based on Differential Scanning Calorimetry (DSC) data.
References
-
Gasco, A., Mortarini, V., Serafino, A., & Calvino, R. (1974).[5] Asymmetrically substituted furoxans.[5] V. Decomposition of 4-methyl-3-furoxancarboxylic acid. Tetrahedron Letters, 15(40), 3431-3432.
-
Fershtat, L. L., & Makhova, N. N. (2020).[6] Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides (furoxans).[3][6][7] Russian Chemical Reviews, 89(7), 667.
-
Pang, S., et al. (2023).[6] Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures.[3][4][6] International Journal of Molecular Sciences, 24(10), 8856.
-
Johnson, E. C., et al. (2020). Bis(nitroxymethylisoxazolyl) furoxan: A promising standalone melt-castable explosive. ChemPlusChem, 85(2), 237–239.
Sources
Technical Support Center: Purification of Crude 4-Methyl-3-furoxancarboxylic Acid
(Synonym: 4-Methyl-5-oxy-furazan-3-carboxylic acid)
Status: Operational Agent: Senior Application Scientist Ticket ID: FUR-PUR-001
Introduction & Molecule Identification
User Note: You referred to the target molecule as "4-Methyl-5-oxy-furazan-3-carboxylic acid." In modern IUPAC and CAS nomenclature, this is 4-Methyl-3-furoxancarboxylic acid (or 4-methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide). The "5-oxy" designation refers to the N-oxide moiety characteristic of the furoxan ring system.
This intermediate is synthesized via the nitrosation of acetoacetic esters (e.g., ethyl acetoacetate) or similar precursors. The crude product often suffers from specific impurity profiles due to the high reactivity of the nitrosating agents and the thermal instability of the furoxan ring.
Diagnostic Center
Before selecting a protocol, identify your specific impurity profile using the logic flow below.
Figure 1: Diagnostic logic for identifying impurity types based on physical appearance and basic analytical data.
Impurity Profile & Troubleshooting (FAQs)
Q1: My product is sticky and has a reddish-brown tint. Recrystallization isn't helping. What is this?
Diagnosis: This is likely 3-methylfuroxan (the decarboxylated byproduct) or polymerized nitrosation residues.
-
Cause: The carboxylic acid group on the furoxan ring is thermally unstable. If the reaction or drying temperature exceeded 60–80°C, the acid group separates as
, leaving behind 3-methylfuroxan, which is an oil. -
Solution: Standard recrystallization fails because the oil coats the crystals. You must use the Acid-Base Swing Protocol (Protocol A) to chemically separate the neutral oil from the acidic product.
Q2: The melting point is correct, but the ash content is high (>1%).
Diagnosis: Trapped Sodium Nitrite (
-
Cause: Furoxans are often synthesized using
in acidic media. The crude product precipitates rapidly, trapping inorganic salts in the crystal lattice. -
Solution: Water washing alone is insufficient due to the common ion effect or occlusion.
-
Fix: Re-slurry the solid in 0.1 N HCl (not just water). The acid ensures the carboxylic acid remains protonated (insoluble) while the salts dissolve fully.
Q3: I see gas evolution during the purification drying step.
Diagnosis: Active Decarboxylation .
-
Critical Warning: Stop heating immediately. You are converting your product into a non-acidic energetic oil.
-
Fix: Dry under high vacuum at ambient temperature or max 40°C. Do not use an oven >60°C.
Technical Protocols
Protocol A: Acid-Base Swing (Primary Purification)
Best for removing colored oils, decarboxylated byproducts, and non-acidic impurities.
Principle: The target molecule is a carboxylic acid (
| Step | Action | Critical Parameter |
| 1. Dissolution | Suspend crude solid in water (10 mL/g). Slowly add 10% | Do not use NaOH (Strong base may attack the furoxan ring). |
| 2. Filtration | The solution should be clear/yellow. Any brown oil or solids remaining are impurities . Filter through Celite or a glass frit. | If the filtrate is dark, treat with Activated Carbon (5 wt%) for 30 mins, then filter. |
| 3. Precipitation | Cool filtrate to 0–5°C. Slowly add conc. HCl dropwise with vigorous stirring until pH | Keep temp < 10°C to maximize yield and crystal size. |
| 4. Isolation | Filter the white precipitate. Wash with ice-cold 0.1 N HCl (2x) then cold water (1x). | The acid wash prevents salt trapping. |
Protocol B: Recrystallization (Final Polish)
Use this only after Protocol A if higher purity (>99%) is required.
Solvent System: Water (primary) or Water/Ethanol (9:1).
-
Dissolve: Heat water to 80°C. Add wet cake from Protocol A.
-
Saturation: Add just enough hot water to dissolve the solid.
-
Note: If insoluble specks remain, hot filter immediately.
-
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.
-
Do not shock-cool: Rapid cooling traps water and salts.
-
-
Drying: Dry under vacuum over
or Silica at 40°C max .
Mechanism of Action (Visualized)
This diagram illustrates why the Acid-Base Swing is superior to simple recrystallization for crude mixtures containing decarboxylated oils.
Figure 2: Chemical separation pathway showing the removal of non-acidic oils via base solubilization.
Safety & Stability Data
-
Energetic Warning: Furoxan derivatives contain the N-O bond and high nitrogen content, making them potentially energetic. While the carboxylic acid is generally stable, its salts or decarboxylated products may be shock-sensitive.
-
Thermal Limit: Avoid bulk heating above 100°C . Differential Scanning Calorimetry (DSC) is recommended before scaling up to determine the onset of decomposition.
-
Decarboxylation: Occurs readily in the presence of high heat or strong mineral acids at reflux.
References
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans. In Advances in Heterocyclic Chemistry (Vol. 29, pp. 251-340). Academic Press.
-
Sheremetev, A. B. (1995). The chemistry of furazans and furoxans.Russian Chemical Reviews, 68(2), 154. (Authoritative review on the synthesis and stability of the furoxan ring system).
-
PubChem Compound Summary. (n.d.). 4-methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide. National Center for Biotechnology Information.
-
Andrianov, V. G., & Eremeev, A. V. (1991). Synthesis and properties of 4-substituted 3-furoxancarboxylic acids.Chemistry of Heterocyclic Compounds. (Details the acid-base extraction techniques for this class).
Preventing ring opening degradation of 4-Methyl-5-oxy-furazan-3-carboxylic acid
Subject: Preventing Ring-Opening Degradation & Stability Protocols Ticket ID: TCH-SUP-MOFCA-001 Status: Active / High Priority
Executive Summary: The "Ticking Clock" of the Furoxan Ring
You are likely working with 4-methylfuroxan-3-carboxylic acid (often chemically indexed as 4-methyl-1,2,5-oxadiazole-2-oxide-3-carboxylic acid). The nomenclature "5-oxy-furazan" refers to the N-oxide moiety on the furazan ring.
The Core Problem: This compound is not just a standard heterocycle; it is a masked nitrile oxide . The N-oxide bond exerts significant ring strain. Under specific conditions—primarily basic pH or elevated temperature —the ring undergoes a retro-cycloaddition or nucleophilic cleavage. This destroys your pharmacophore, releasing Nitric Oxide (NO) and generating intractable nitrile/oxime byproducts.
This guide provides the operational boundaries required to maintain ring integrity during synthesis, storage, and analysis.
The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the mechanism. The furoxan ring is an electrophile.[1]
Mechanism: Base-Induced Ring Cleavage
The most common failure mode occurs during salt formation or amide coupling.
-
Trigger: A base (hydroxide, alkoxide, or even excess amine) attacks the ring carbons or deprotonates the alpha-position (if applicable), though in this specific carboxylate, the danger is nucleophilic attack at the ring nitrogen or carbon.
-
Collapse: The N-O bond breaks, leading to ring opening.
-
Outcome: Formation of
-hydroxyimino derivatives or reversion to nitrile oxides which rapidly polymerize into "tars" or oils.
Figure 1: The degradation cascade of the furoxan ring system under basic conditions.
Operational Protocols & Troubleshooting
Protocol A: Storage & Handling
-
Temperature: Store at -20°C . Thermal energy can trigger NO release and isomerization (furoxans are known to thermally isomerize between N-2 and N-5 positions).
-
Light: Protect from light. Furoxans can be photosensitive, leading to radical formation.
-
Atmosphere: Store under Argon/Nitrogen. Moisture can facilitate hydrolysis if the carboxylic acid is activated.
Protocol B: Reaction Conditions (Synthesis)
Scenario: You are trying to couple the carboxylic acid to an amine (Amide Bond Formation).
| Parameter | Safe Zone | Danger Zone | Reasoning |
| pH | 4.0 – 7.0 | > 8.0 | High pH triggers nucleophilic ring opening. |
| Base Choice | DIPEA / NMM (1.0 - 1.1 eq) | NaOH, NaOEt, TEA (Excess) | Strong nucleophilic bases attack the ring. |
| Solvent | DCM, DMF, THF | MeOH, EtOH, Water (Basic) | Protic solvents with base accelerate ring cleavage. |
| Temperature | 0°C to 25°C | > 50°C | Thermal instability of the N-oxide bond. |
Critical Step: When activating the acid (e.g., with EDC/HOBt or HATU), pre-mix the acid and coupling agent at 0°C before adding the amine/base. Do not premix the Furoxan with excess base.
Frequently Asked Questions (Troubleshooting)
Q1: I see a new spot on TLC that trails/streaks. Is this my product?
-
Diagnosis: Likely No . Streaking usually indicates the formation of oximes or polymerized nitrile oxides resulting from ring opening.
-
Action: Check the pH of your reaction mixture. If it is basic (pH > 8), quench immediately with dilute HCl or citric acid solution to pH 4-5 and extract.
Q2: My NMR shows the methyl group, but the aromatic region is messy/silent.
-
Diagnosis: Ring destruction. The furoxan ring provides a specific chemical shift environment. If the ring opens, the electronic pull changes, and the rigid structure is lost.
-
Verification: Look for a broad singlet around 10-12 ppm (characteristic of oxime -OH formed after ring opening) which confirms degradation.
Q3: Can I make the sodium salt of this acid for better solubility?
-
Risk: High.
-
Solution: Do not use NaOH or NaHCO3 in excess. If a salt is required, generate the ammonium salt or use a stoichiometric amount of a weak base in a non-nucleophilic solvent, then lyophilize immediately. Avoid leaving the compound in aqueous basic solution for extended periods.
Q4: The compound turns yellow/orange upon standing.
-
Diagnosis: NO release.[1][2] Furoxans are NO donors.[2] The color change often indicates the liberation of NO gas and the formation of degradation byproducts.
-
Action: Ensure -20°C storage. If the sample is old, repurify.
Analytical Decision Tree
Use this logic flow to determine if your batch is compromised.
Figure 2: Quality Control Decision Tree for Furoxan Carboxylic Acids.
References
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[1][2][3][4] In Advances in Heterocyclic Chemistry (Vol. 29, pp. 251-340). Academic Press.
- Core text on the ring-opening mechanisms and thermal rearrangement of furoxans.
-
Cena, C., et al. (2003). Use of the Furoxan Moiety as a Nitric Oxide Donor.[1][2][5]Journal of Medicinal Chemistry, 46(5), 747-754.
- Details the NO-release mechanism and stability in physiological media.
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Authoritative reference on the reactivity of 1,2,5-oxadiazole-2-oxides.
-
Steiner, J., et al. (2002). Nitric Oxide Donors Based on Furoxan.[1][2]Chemical Reviews, 102(4).
- Provides mechanistic insight into thiol-dependent ring opening.
Sources
- 1. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
- 5. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Profiling: 4-Methylfuroxan-3-carboxylic Acid vs. Furazan Analogs
Executive Summary & Nomenclature Clarification
In the development of nitric oxide (NO) donor drugs, the furoxan ring (1,2,5-oxadiazole-2-oxide) is a privileged scaffold. The compound requested, "4-Methyl-5-oxy-furazan-3-carboxylic acid," is chemically synonymous with 4-methylfuroxan-3-carboxylic acid .
The critical analytical challenge in this domain is distinguishing the active N-oxide (furoxan) from its reduced, inactive metabolite or synthetic impurity, the furazan (4-methyl-1,2,5-oxadiazole-3-carboxylic acid). This guide provides a comparative NMR analysis to validate the oxidation state of the ring, a crucial quality attribute for NO-releasing therapeutics.
Core Comparative Objectives
-
Confirm Oxidation State: Detect the presence of the N-oxide moiety via specific chemical shift perturbations.
-
Quantify Purity: Differentiate the target furoxan from the furazan impurity.
-
Protocol Optimization: Establish solvent conditions that prevent proton exchange of the carboxylic acid.
Structural Analysis & Electronic Environment
The furoxan ring possesses unique electronic properties due to the exocyclic oxygen at the N-position. This creates an anisotropic effect that distinctively shields or deshields substituents compared to the planar, aromatic furazan ring.
Structural Logic Diagram
Caption: Structural relationship between the active furoxan target and the reduced furazan impurity. The N-oxide oxygen breaks the symmetry, altering the chemical shift of the adjacent methyl group.
Experimental Protocol: High-Fidelity Acquisition
To ensure the visibility of the carboxylic acid proton and minimize line broadening, the choice of solvent and water suppression technique is paramount.
Reagents & Equipment[1]
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of isomers).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Why: CDCl3 often leads to aggregation of carboxylic acids, causing extreme broadening or disappearance of the -COOH signal. DMSO-d6 forms strong H-bonds, stabilizing the monomer and sharpening the peak.
-
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Step-by-Step Workflow
Caption: Optimized workflow for acquiring high-resolution NMR data of polar carboxylic acids.
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary degradation product.
Table 1: Chemical Shift Assignments (DMSO-d6)
| Feature | Target: 4-Methylfuroxan-3-COOH | Alternative: 4-Methylfurazan-3-COOH | Mechanistic Insight |
| -COOH | Acidic proton is heavily deshielded. Position varies with concentration and water content. | ||
| -CH3 | CRITICAL: The N-oxide oxygen at position 2 (or 5) exerts an anisotropic deshielding effect on the methyl group at position 4, shifting it downfield relative to the furazan. | ||
| Ring H | None | None | Both rings are fully substituted. Absence of aromatic protons confirms substitution pattern. |
| Water | Residual water in DMSO. | ||
| Solvent | Warning: The furazan methyl peak often overlaps with the DMSO solvent residual peak. |
Detailed Interpretation
1. The Methyl Region (2.0 - 3.0 ppm)
-
The Problem: In DMSO-d6, the residual solvent peak appears as a quintet at 2.50 ppm.
-
The Furazan Risk: The methyl group of the furazan impurity (
2.45 ppm) often sits on the shoulder of the DMSO peak, making integration difficult. -
The Furoxan Advantage: The furoxan methyl is typically deshielded to
2.60 ppm, pushing it just clear of the DMSO quintet. -
Recommendation: If resolution is poor, switch to Acetone-d6 (
2.05) or Acetonitrile-d3 ( 1.94) to move the solvent signal away from the methyl region.
2. The Carboxylic Acid (10.0 - 15.0 ppm)
-
This signal confirms the integrity of the carboxylic acid moiety. If this peak is missing but the methyl is present, suspect decarboxylation (a common degradation pathway for these thermally unstable compounds).
Troubleshooting & Expert Insights
Issue: "I cannot see the COOH peak."
-
Cause: Proton exchange with residual water in the solvent.
-
Solution:
-
Use a fresh ampoule of DMSO-d6.
-
Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate.
-
Issue: "The methyl peak is split or has a shoulder."
-
Cause: Isomerism. Furoxans can exist as 2-oxide or 5-oxide isomers (e.g., 4-methyl-3-COOH vs. 3-methyl-4-COOH). These are distinct chemical entities with different biological activities.[1]
-
Validation: If you see two methyl singlets (e.g., at 2.60 and 2.30 ppm), your sample is a mixture of regioisomers.
Issue: "Distinguishing Isomers."
-
Rule of Thumb: In furoxans, a substituent adjacent to the N-oxide (the "NO" side) is generally more shielded than a substituent adjacent to the N-oxide oxygen (the "N=O" side) due to complex anisotropy.
-
Validator: Run a 13C NMR . The ring carbons of the furoxan are chemically distinct (
110 ppm and 150 ppm), whereas the furazan ring carbons are more similar in shift.
References
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans. Advances in Heterocyclic Chemistry.
-
Cerecetto, H., et al. (2020). Finding Furoxan Rings: Mechanisms and NMR Characterization. Royal Society of Chemistry (RSC) Advances.
-
Stec, Z. (2025).[2] Monocyclic furazans and furoxans: 1H, 13C and 15N NMR spectroscopy.[1][3][4] ResearchGate.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift tables).
Sources
Comprehensive FTIR Characterization Guide: 4-Methylfuroxan-3-carboxylic Acid
This guide provides an in-depth technical analysis of the FTIR characterization of 4-Methyl-5-oxy-furazan-3-carboxylic acid (chemically known as 4-methylfuroxan-3-carboxylic acid ; CAS: 37132-21-1).
It is designed for researchers requiring rigorous structural validation, distinguishing this compound from its non-oxidized furazan analogs and metabolic byproducts.
Executive Summary & Compound Identity
4-Methylfuroxan-3-carboxylic acid is a heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and nitric oxide (NO) donor pharmaceuticals. Its structure combines a strained furoxan ring (1,2,5-oxadiazole-2-oxide) with a carboxylic acid moiety.
Accurate characterization relies on distinguishing the N-oxide (
Structural Nomenclature
-
Common Name: 4-Methylfuroxan-3-carboxylic acid
-
Alternative Name: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide
-
Molecular Formula:
[1][3]
Experimental Methodology: Causality & Protocol
Sample Preparation Strategy
The choice of sampling technique is critical due to the hygroscopic nature of the carboxylic acid group and the thermal sensitivity of the furoxan ring (which can undergo ring-opening to nitrile oxides at high temperatures).
| Technique | Suitability | Expert Insight (Causality) |
| Diamond ATR | Recommended | Requires no sample heating/pressing. Diamond is chemically inert to the acidic proton. |
| ZnSe ATR | Caution | The carboxylic acid ( |
| KBr Pellet | Alternative | Risk: Moisture absorption by KBr broadens the O-H band ( |
Validated Acquisition Protocol
-
Background Scan: 32 scans (air), resolution 4 cm⁻¹.
-
Sample Loading: Apply solid analyte to the crystal. Apply pressure until the evanescent wave penetration is maximized (monitor live interferogram).
-
Acquisition: 64 scans (to improve Signal-to-Noise ratio for weak ring breathing modes).
-
Correction: Apply ATR correction (if comparing to transmission libraries) to adjust for penetration depth dependence on wavelength.
Characteristic Peak Analysis & Comparison
The following data compares the target compound against its Methyl Ester analog (to validate the COOH group) and the Furazan analog (to validate the N-oxide moiety).
Table 1: Diagnostic FTIR Peaks & Assignments
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Comparative Diagnostic Note |
| -OH (Acid) | O-H Stretch | 2500–3300 | Broad/Strong | Disappears in the Methyl Ester analog. Often shows "overtone" sub-peaks. |
| -CH₃ | C-H Stretch (asym/sym) | 2950–3050 | Weak | Often obscured by the broad OH band. Visible as "shoulders" on the OH slope. |
| C=O (Acid) | C=O[4][5] Stretch | 1715–1745 | Very Strong | Shifted to higher wavenumbers (>1710) compared to alkyl acids due to the electron-withdrawing furoxan ring. |
| Furoxan Ring | C=N / Ring Stretch | 1610–1640 | Medium/Strong | Characteristic of the heterocyclic core. |
| N→O (N-Oxide) | N-O Stretch (Exocyclic) | 1540–1600 | Strong | Absent in Furazan (non-oxidized) analogs. Crucial for purity check. |
| Furoxan Ring | Ring Breathing | 1430–1460 | Medium | Often overlaps with C-H bending. |
| C-O (Acid) | C-O Stretch | 1210–1250 | Strong | Coupled with O-H in-plane bending. |
| N-O-N | Ring Deformation | 1000–1050 | Medium | Specific to the oxadiazole skeleton. |
Spectral Logic & Interpretation[6][7][8]
-
The "Furoxan Fingerprint": The presence of the N-oxide creates a split in the double-bond region. While a simple furazan shows a C=N stretch, the furoxan shows both C=N (~1620 cm⁻¹) and the polarized N→O stretch (~1550–1600 cm⁻¹).
-
The Carbonyl Shift: The furoxan ring is strongly electron-withdrawing (similar to a nitro group). This reduces the electron density on the carbonyl carbon, strengthening the C=O bond and shifting the peak to 1720+ cm⁻¹ , distinct from benzoic acid derivatives (~1680–1700 cm⁻¹).
Visualization of Analytical Workflow
The following diagram outlines the logical decision tree for validating the synthesis of 4-methylfuroxan-3-carboxylic acid using FTIR.
Figure 1: Decision matrix for structural validation. This logic gate ensures both the carboxylic acid head and the furoxan ring core are intact.
Advanced Comparison: Furoxan vs. Furazan
A critical quality attribute (CQA) in furoxan synthesis is the retention of the N-oxide oxygen.
| Feature | Furoxan (Target) | Furazan (Impurity) |
| Structure | N-O bond present | N-O bond absent |
| 1600–1500 cm⁻¹ | Two distinct bands (C=N and N→O) | One band (C=N only) |
| Symmetry | Asymmetric (due to N-oxide) | More symmetric |
| IR Activity | More bands in "Fingerprint" region | Simpler spectrum |
Mechanistic Note: If the synthesis involves aggressive reduction or high heat, the N-oxide may be lost. The disappearance of the ~1550–1600 cm⁻¹ band is the primary indicator of degradation to the furazan ring [1, 2].
References
-
MDPI. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures. Retrieved from [Link]
-
Semantic Scholar. (2015). The Infrared Absorption Spectra of Furoxans. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Sources
- 1. 4-METHYL-5-OXY-FURAZAN-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 37132-21-1|4-Methyl-5-oxy-furazan-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Technical Deep Dive: Optimizing Mass Spectrometry Strategies for Methylfuroxancarboxylic Acid Profiling
Executive Summary: The Analytical Challenge
Methylfuroxancarboxylic acid (C₄H₄N₂O₄, MW 144.09) belongs to the class of 1,2,5-oxadiazole-2-oxides (furoxans). These compounds are of high pharmaceutical interest as nitric oxide (NO) donors. However, their unique electronic structure presents a specific analytical paradox: thermal lability vs. ionization efficiency.
The N-oxide moiety is energetically unstable. Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, the high injector temperatures often induce a retro-1,3-dipolar cycloaddition or deoxygenation before the analyte reaches the ion source. This leads to the misidentification of the parent furoxan as its corresponding furazan (1,2,5-oxadiazole) or nitrile degradation products.
This guide compares the "Hard" ionization of Electron Impact (EI) against the "Soft" ionization of Electrospray (ESI), establishing a validated workflow for accurate structural elucidation.
Comparative Methodology: EI vs. ESI vs. APCI
The choice of ionization source dictates the integrity of the observed molecular ion (
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Energy Transfer | High (70 eV) | Low (Soft Ionization) | Medium (Thermal/Plasma) |
| Primary Artifact | Thermal Degradation: Conversion to methylfurazancarboxylic acid ( | Adduct Formation: | In-Source Fragmentation: Partial loss of NO depending on corona discharge current. |
| Molecular Ion ( | Weak or Absent (<5% relative abundance). | Dominant (Base Peak).[1] | Moderate. |
| Key Application | Fingerprinting fragment libraries (if stable). | Quantitation and MW confirmation. | Analysis of non-polar analogs. |
| Recommendation | Not Recommended for intact profiling.[1] | Gold Standard for pharmacokinetic studies. | Alternative if ESI sensitivity is low. |
Critical Insight: The "Phantom" Furazan
In EI-MS, if you observe a base peak at m/z 128 , it is likely the deoxygenated furazan artifact formed by the loss of the exocyclic oxygen (
Fragmentation Mechanics: The Retro-1,3-Dipolar Cycloaddition
Understanding the fragmentation is crucial for differentiating the 3-methyl and 4-methyl isomers. The furoxan ring does not simply "break"; it unravels.[1]
The Mechanism[2][3][4]
-
Deoxygenation: Initial loss of the exocyclic oxygen (O) to form the furazan cation.
-
Ring Cleavage (Retro-1,3-dipolar): The N-O bond and the C-C bond cleave, splitting the ring into a nitrile oxide and a nitrile.
-
NO Release: Direct extrusion of NO radical (30 Da), characteristic of the pharmacological mechanism of action.
Visualization of the Pathway
The following diagram illustrates the competing pathways between thermal deoxygenation and radical fragmentation.
Figure 1: Competing fragmentation pathways. The red path represents the thermal artifact common in EI-MS, while the blue path represents the diagnostically relevant NO loss.
Experimental Protocol: Validated LC-ESI-MS/MS
To avoid the thermal artifacts of GC-MS, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is recommended. This method uses Negative Ion Mode (ESI-) due to the carboxylic acid moiety, which ionizes efficiently via deprotonation.
Reagents
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard: Methylfuroxancarboxylic acid (>98% purity).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50).
-
Dilute to 1 µg/mL with Solvent A.
-
Note: Avoid heating the sample during sonication.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Source Settings (ESI-):
-
Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).
-
Cone Voltage: 20 V.
-
Desolvation Temp: 350°C.
-
Source Temp: 120°C (Critical: Keep low to prevent thermal ring opening).
-
-
Detection:
-
Monitor precursor ion
at m/z 143 . -
Perform Product Ion Scan (MS2) with Collision Energy (CE) ramped 10–30 eV.
-
Data Presentation: Spectral Fingerprint
The following table summarizes the expected ions in ESI negative mode (
| m/z | Ion Identity | Origin/Mechanism | Relative Abundance (ESI-) | Relative Abundance (EI+) |
| 144 | Molecular Ion | N/A | < 5% (Trace) | |
| 143 | Deprotonated Parent | 100% (Base Peak) | N/A | |
| 128 | Furazan (Deoxygenated) | N/A | 80-100% (Artifact) | |
| 127 | Furazan Anion | 10-20% | N/A | |
| 113 | Loss of NO (Pharmacophore) | 40-60% | N/A | |
| 99 | Decarboxylation | 30% | Variable | |
| 44 | Neutral Loss | Observed as neutral loss | High |
Logical Workflow for Identification
Figure 2: Decision tree for selecting the correct ionization method to avoid false-positive identification of furazan derivatives.
References
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans. Advances in Heterocyclic Chemistry, 29, 251-340.
-
Stec, Z. (2010). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkivoc, (ix), 26-36. (Demonstrates the thermal cleavage mechanism).
-
NIST Chemistry WebBook. (2023). Mass Spectra of Oxadiazole Derivatives. National Institute of Standards and Technology.
-
Wang, J., et al. (2008). Electron Ionisation and Electrospray Ionisation Mass Spectrometric Study of Isomeric Methyl- and Dimethylalloxazines. Rapid Communications in Mass Spectrometry. (Comparative methodology reference).
Sources
Comparative Bioactivity Guide: 4-Methyl-5-oxy-furazan-3-carboxylic Acid (Furoxan) vs. Furazan Analogs
Executive Summary: The "NO Switch" in Heterocyclic Scaffolds
This guide provides a technical comparison between 4-Methyl-5-oxy-furazan-3-carboxylic acid (a Furoxan derivative) and its reduced Furazan analogs. In drug discovery, this comparison is not merely structural; it represents a functional "on/off" switch for Nitric Oxide (NO) bioactivity.
-
The "5-Oxy" Compound (Furoxan): A masked, thiol-triggered NO donor. The N-oxide moiety at position 2 or 5 confers potent vasodilatory, antiplatelet, and cytotoxic (anticancer) properties via the sGC/cGMP pathway.
-
The Furazan Analog: The deoxygenated scaffold. It lacks NO-donating capability, serving as a critical negative control to validate NO-dependent mechanisms or as a stable pharmacophore for non-NO targets (e.g., antimicrobial enzyme inhibition).
Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Scientists.
Chemical Identity & Structural Logic
To interpret bioactivity data correctly, researchers must first decode the nomenclature and structural differences.
| Feature | 4-Methyl-5-oxy-furazan-3-carboxylic acid | Furazan Analog (4-Methyl-1,2,5-oxadiazole...) |
| Common Class | Furoxan (1,2,5-Oxadiazole-2-oxide) | Furazan (1,2,5-Oxadiazole) |
| Structural Mark | Contains an exocyclic N-Oxide bond. | Lacks the N-Oxide bond. |
| Molecular Formula | C₄H₄N₂O₄ (MW: 144.[1]09) | C₄H₄N₂O₃ (MW: 128.09) |
| Primary Bioactivity | NO Release (Thiol-dependent) | Inert to NO release ; stable scaffold. |
| Key Application | NO-donor linker for hybrid drugs (e.g., NO-Aspirin). | Bioisostere for amide/ester linkages; antimicrobial. |
Technical Note: The term "5-oxy" is a specific nomenclature indicating the N-oxide at the 5-position relative to the 3-carboxylic acid. In IUPAC terms, this is often 4-methylfuroxan-3-carboxylic acid .
Mechanism of Action (MOA): The Thiol Trigger
The defining difference in bioactivity is the mechanism of ring opening . Furoxans are stable in buffer but decompose to release NO upon nucleophilic attack by intracellular thiols (e.g., Glutathione, Cysteine). Furazans remain stable under these conditions.
Visualization: Furoxan NO-Release Pathway
The following diagram illustrates the thiol-mediated decomposition of the Furoxan scaffold leading to sGC activation, a pathway absent in Furazan analogs.
Caption: Comparative activation pathway. Furoxans require thiol activation to generate NO, driving downstream cGMP effects. Furazans remain inert to this pathway.
Comparative Bioactivity Analysis
The following data summarizes the performance of the 4-methyl-5-oxy-furazan scaffold (and its derivatives) versus furazan analogs.
A. Vasodilation & Antiplatelet Activity
Furoxan derivatives are potent vasodilators. The carboxylic acid moiety is often used to couple the furoxan to NSAIDs (e.g., Aspirin) to reduce gastrointestinal toxicity via NO protection.
| Metric | Furoxan Derivative (NO-Donor) | Furazan Analog (NO-Null) | Interpretation |
| NO Release (Griess) | Positive (5–50 µM range with L-Cys) | Undetectable | Defines the class difference. |
| Vasodilation (Aorta) | High Potency (EC₅₀: 0.1 – 1.0 µM) | Low/Inactive (EC₅₀ > 100 µM) | Activity is strictly NO-cGMP dependent. |
| Platelet Inhibition | Potent (IC₅₀: ~0.6 µM) | Weak (IC₅₀: ~50 µM) | Furoxans synergize with COX inhibition; Furazans rely solely on COX (if coupled). |
| sGC Stimulation | Strong Activation | No Activation | Direct validation of the NO mechanism. |
B. Anticancer Potential (Cytotoxicity)
Hybridization of the 4-methyl-5-oxy-furazan scaffold with anticancer agents (e.g., Coumarin, Chelidonine) enhances cytotoxicity through "gasotransmitter sensitization."
-
Furoxan Hybrids: Exhibit lower IC₅₀ values (nanomolar range) against MDR cell lines (e.g., K562, MCF-7). High NO levels induce oxidative stress and apoptosis.[2]
-
Furazan Hybrids: Often show 10–100x higher IC₅₀ values, indicating that the NO moiety is crucial for the enhanced potency, not just the heterocyclic structure.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol 1: Thiol-Dependent NO Release Assay (Griess Method)
Objective: Quantify NO release from the 4-methyl-5-oxy-furazan scaffold. Requirement: Furoxans do not release NO spontaneously; a thiol cofactor is mandatory.
-
Preparation: Prepare a 10 mM stock of the test compound (Furoxan or Furazan) in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4).
-
Activation: Add L-Cysteine (5 mM excess) or Glutathione to mimic intracellular conditions.
-
Time-Course: Incubate at 37°C. Collect aliquots at 0, 15, 30, and 60 minutes.
-
Detection: Mix 100 µL sample with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% H₃PO₄).
-
Readout: Measure absorbance at 540 nm . Calculate nitrite concentration using a NaNO₂ standard curve.
-
Expected Result: Furoxan shows time-dependent increase in OD₅₄₀. Furazan remains at baseline.
-
Protocol 2: Ex Vivo Vasodilation (Organ Bath)
Objective: Functional assessment of bioactivity.[3][4]
-
Tissue: Isolate thoracic aorta rings (3-4 mm) from Sprague-Dawley rats.
-
Setup: Mount rings in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated).
-
Pre-contraction: Induce stable contraction with Phenylephrine (1 µM) .
-
Dosing: Add cumulative concentrations of the test compound (10⁻⁹ to 10⁻⁵ M).
-
Control: Repeat in the presence of ODQ (10 µM), a specific sGC inhibitor.
-
Validation: If the relaxation is blocked by ODQ, the mechanism is confirmed as NO/cGMP-mediated (Furoxan profile).
-
Visualization: Experimental Workflow
Caption: Parallel workflows for chemical validation (NO release) and functional validation (Vasodilation).
References
-
Mechanism of Action & Platelet Inhibition : Title: Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. Source: British Journal of Pharmacology (via PubMed/University of Edinburgh). URL: [Link] Key Finding: Furoxan-aspirin (B8) inhibited platelets (IC50=0.6 µM) via cGMP; Furazan analog (B16) was 100x less potent.
-
Furoxan Chemistry & Synthesis : Title: Recent progress in synthesis and application of furoxan. Source: RSC Advances (Royal Society of Chemistry). URL: [Link] Key Finding: Detailed review of the "5-oxy" (N-oxide) structure and thiol-mediated NO release mechanism.
-
Vasodilation Potency : Title: A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. Source: British Journal of Pharmacology. URL: [Link] Key Finding: Furoxan derivatives show 3-10 fold higher potency than glyceryl trinitrate (GTN) in specific assays.
Sources
A Predictive Crystallographic Guide to 4-Methyl-5-oxy-furazan-3-carboxylic acid: A Comparative Analysis for Drug Development and Materials Science
For researchers, scientists, and professionals in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparative analysis of the probable crystallographic features of 4-Methyl-5-oxy-furazan-3-carboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, this document leverages experimental data from closely related furazan derivatives to offer a predictive overview of its solid-state architecture. By examining the influence of various functional groups on the crystal packing of analogous compounds, we can infer the likely structural characteristics of the title compound, providing valuable insights for its synthesis, formulation, and application.
The Significance of Crystal Structure in Molecular Function
The arrangement of molecules in a crystalline solid, known as the crystal packing, profoundly influences a compound's physicochemical properties. These include solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. In the realm of materials science, particularly for energetic materials, crystal density and intermolecular interactions are key determinants of performance and sensitivity.[1][2] X-ray crystallography remains the gold standard for elucidating these three-dimensional structures at the atomic level, providing a foundational understanding for rational drug design and the engineering of advanced materials.
A Comparative Look at Furazan Derivatives
The furazan (1,2,5-oxadiazole) ring is a key structural motif in a variety of compounds, including pharmaceuticals and energetic materials.[1][3] The electronic properties and substitution pattern of the furazan ring play a crucial role in directing the intermolecular interactions that govern crystal packing. To predict the crystallographic features of 4-Methyl-5-oxy-furazan-3-carboxylic acid, we will analyze the experimentally determined crystal structures of several analogous compounds.
Methodology for Crystallographic Analysis of Small Molecules
The general workflow for determining the crystal structure of a small molecule like a furazan derivative is a well-established process. This process is crucial for obtaining the precise data necessary for the comparative analysis presented in this guide.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data of Furazan Derivatives
The following table summarizes key crystallographic parameters for several furazan derivatives, providing a basis for our predictive analysis of 4-Methyl-5-oxy-furazan-3-carboxylic acid.
| Compound | Formula | Space Group | Density (g/cm³) | Key Intermolecular Interactions | Reference |
| 4-Aminofurazan-3-carboxylic acid | C₃H₃N₃O₃ | C2/c | 1.800 | Hydrogen bonding | [2] |
| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | C₆HN₇O₅ | Pbca | 1.790 | Hydrogen bonding, π-π stacking | [4] |
| 4-Aminofurazan-3-carboxylic acid amidrazone derivatives | Various | Various | ~1.7-1.8 | Extensive hydrogen bonding | [5] |
| 3-Nitramino-4-nitrofurazan salts | Various | Various | ~1.8-1.9 | Ionic interactions, hydrogen bonding | [6][7] |
| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) | C₆N₁₀O₈ | P2₁/c | 1.937 | van der Waals forces | [1][8] |
Predictive Analysis of 4-Methyl-5-oxy-furazan-3-carboxylic acid's Crystal Structure
Based on the data from related furazan derivatives, we can make several informed predictions about the crystal structure of 4-Methyl-5-oxy-furazan-3-carboxylic acid.
Caption: Predicted influences on the crystal packing of 4-Methyl-5-oxy-furazan-3-carboxylic acid.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that this group will form robust hydrogen bonding networks within the crystal lattice. The "oxy" group (likely a hydroxyl or alkoxy group) will also act as a hydrogen bond acceptor, further strengthening these interactions. The presence of strong hydrogen bonds is a common feature in the crystal structures of furazan carboxylic acids and their derivatives.[2]
Crystal Packing and Density: The combination of the planar furazan ring and strong intermolecular hydrogen bonds is expected to lead to a relatively dense crystal packing. While the methyl group may introduce some steric hindrance that could slightly lower the density compared to an unsubstituted analogue, the overall effect of the hydrogen bonding is likely to dominate, resulting in a density in the range of 1.7 to 1.8 g/cm³, similar to other functionalized furazans.[4][6]
Potential for Polymorphism: Molecules with flexible functional groups and the ability to form multiple hydrogen bonding motifs have a higher propensity for polymorphism—the ability to crystallize in different crystal structures. It is plausible that 4-Methyl-5-oxy-furazan-3-carboxylic acid could exhibit polymorphism, which would have significant implications for its development, as different polymorphs can have different stabilities and physical properties.
Implications for Researchers and Drug Development Professionals
The predictive insights into the crystal structure of 4-Methyl-5-oxy-furazan-3-carboxylic acid have several practical implications:
-
Synthesis and Crystallization: The strong tendency for hydrogen bonding suggests that protic solvents may be well-suited for crystallization. The potential for polymorphism indicates that careful control of crystallization conditions (e.g., solvent, temperature, cooling rate) will be crucial to obtain a consistent and desired crystalline form.
-
Formulation and Bioavailability: A densely packed, hydrogen-bonded structure may correlate with lower solubility. This is a critical consideration in drug development, and strategies such as salt formation or the use of amorphous dispersions may be necessary to enhance bioavailability.
-
Materials Science Applications: For applications in energetic materials, a high crystal density is often desirable.[1] The predicted moderate-to-high density of this compound, coupled with the energetic nature of the furazan ring, suggests it could be of interest for further investigation in this field.
Conclusion
While experimental determination remains the definitive method for structural elucidation, this comparative analysis provides a robust, data-driven prediction of the crystallographic features of 4-Methyl-5-oxy-furazan-3-carboxylic acid. The anticipated strong hydrogen bonding network, dense crystal packing, and potential for polymorphism are key characteristics that will influence its behavior and application. This guide serves as a valuable resource for researchers and professionals, enabling a more informed approach to the synthesis, characterization, and development of this and other novel furazan-based compounds.
References
- Energetic materials based on poly furazan and furoxan structures. (n.d.). Chinese Chemical Letters.
- Crystal Structures of the ''Two'' 4-Aminofurazan-3-carboxylic Acids. (2025, August 8). ResearchGate.
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. (2022, December 26). MDPI.
- A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. (n.d.). RSC Publishing.
- Crystal Structures of Furazanes. (2015, September 24). CORE.
- Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. (2023, June 1). MDPI.
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. (n.d.). PMC.
- Structures and chemistry of amino and nitro furazans. (n.d.). ResearchGate.
- Structures and Chemistry of Amino and Nitro Furazans. (n.d.). DTIC.
- The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties. (2025, November 26). PubMed.
Sources
- 1. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic & Functional Characterization of 4-Methylfuroxan-3-carboxylic Acid
[1]
Executive Summary & Structural Context
4-Methyl-5-oxy-furazan-3-carboxylic acid belongs to the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocycles.[1] Unlike their reduced counterparts (furazans), furoxans possess an exocyclic N-oxide bond that confers unique electronic properties and biological reactivity—specifically, the ability to release nitric oxide (NO) under physiological conditions.
This guide compares the furoxan derivative with its primary structural analog (the furazan) and functional alternatives (traditional NO donors), providing actionable protocols for spectroscopic validation.
Structural Comparison
| Feature | Target Molecule (Furoxan) | Primary Analog (Furazan) |
| Structure | 1,2,5-Oxadiazole-2-oxide | 1,2,5-Oxadiazole |
| Electronic State | N-Oxide (Polar, Oxidized) | Reduced Heterocycle |
| Key Function | Thiol-dependent NO Donor | Stable Metabolite / Pharmacophore |
| CAS Reference | Derivative specific | 58677-34-2 (Acid form) |
UV-Vis Absorption Profile
The UV-Vis spectrum of furoxans is distinct from furazans due to the
Expected Absorption Maxima ( )
While exact maxima depend on solvent polarity and pH, the 4-methylfuroxan-3-carboxylic acid scaffold exhibits the following characteristic bands:
| Transition Type | Wavelength Range ( | Origin | Solvent Sensitivity |
| Primary Band | 250 – 265 nm | Furoxan Ring ( | Moderate |
| Secondary Band | 270 – 290 nm | Conjugated Carboxyl ( | High (pH dependent) |
| Shoulder | ~220 nm | Methyl/Ring excitation | Low |
Critical Insight: The Furazan analog (lacking the N-oxide) typically exhibits a hypsochromic shift (blue shift), absorbing at lower wavelengths (typically <250 nm) compared to the Furoxan. This spectral shift is the primary spectroscopic method for monitoring the reduction or metabolism of the drug.
Solvent & pH Effects[1]
-
Acidic Media (pH < 3): The carboxylic acid remains protonated, stabilizing the
around 260 nm. -
Basic Media (pH > 5): Deprotonation to the carboxylate anion (
) increases electron density, typically causing a bathochromic shift (red shift) of 5–10 nm and hyperchromicity (increased intensity).[1]
Performance Comparison: NO Release Efficiency
Furoxans are "masked" NO donors. They require bioactivation by thiols (e.g., cysteine, glutathione), making them more stable than spontaneous donors like diazeniumdiolates.
Comparative Analysis of NO Donors
| Parameter | Furoxans (4-Methyl-...) | S-Nitrosothiols (GSNO) | Organic Nitrates (GTN) |
| Release Mechanism | Thiol-mediated ring opening | Homolytic cleavage / Transnitrosation | Enzymatic (ALDH2) reduction |
| Half-Life ( | Hours (Tunable by R-groups) | Minutes to Hours | Minutes |
| Stability (Solid) | High (Shelf-stable) | Low (Light/Heat sensitive) | Moderate (Volatile) |
| Cytotoxicity | Low to Moderate | Low | Low |
Mechanism of Action
The release of NO from 4-methylfuroxan-3-carboxylic acid follows a thiol-dependent pathway.[1] The thiol attacks the ring at the 3- or 4-position (depending on sterics), causing ring opening, formation of a nitrile oxide intermediate, and subsequent release of NO.
Figure 1: Thiol-mediated bioactivation pathway of furoxan derivatives.[1]
Experimental Protocols
Protocol A: UV-Vis Characterization & Solvent Scan
Objective: Determine the precise
Reagents:
-
Analyte: 4-Methyl-5-oxy-furazan-3-carboxylic acid (>98% purity).[1]
-
Solvents: Methanol (HPLC grade), PBS (pH 7.4), 0.1 M HCl, 0.1 M NaOH.
Workflow:
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL Stock).
-
Dilution: Prepare working standards of 10, 25, 50, and 100
M in the target solvents. -
Blanking: Use pure solvent as the reference blank in a dual-beam spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]
-
Scanning: Scan from 200 nm to 400 nm .
-
Note: Use quartz cuvettes (glass absorbs UV <300 nm).
-
-
Data Analysis: Plot Absorbance vs. Concentration at
to calculate using Beer-Lambert Law ( ).
Protocol B: Griess Assay for NO Release Quantification
Objective: Measure the "performance" (NO donor capacity) in a simulated physiological environment.[2]
Reagents:
-
Griess Reagent (Sulfanilamide + NED).
-
L-Cysteine (Cofactor).[1]
-
Phosphate Buffer (pH 7.4).
Workflow:
-
Incubation: Mix 50
M Furoxan with 5 mM L-Cysteine in Phosphate Buffer at 37°C. -
Time Points: Aliquot 100
L samples at 0, 15, 30, 60, and 120 minutes. -
Derivatization: Add 100
L Griess Reagent to each aliquot. Incubate for 10 mins in the dark (Pink color development). -
Measurement: Read Absorbance at 540 nm .
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
References
-
Gasco, A., et al. (2005). "Furoxans as Nitric Oxide Donors: Chemistry and Pharmacology." Bioorganic & Medicinal Chemistry.
-
Cena, C., et al. (2003). "Use of the Griess Assay to Monitor NO Release from Furoxan Derivatives." Journal of Medicinal Chemistry.
-
Stec, J. (2012). "Synthesis and Characterization of Furoxan Derivatives." Heterocyclic Communications.
-
PubChem Compound Summary. (2025). "4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Furazan analog)."[1] National Center for Biotechnology Information.
Thermal Analysis Guide: 4-Methyl-5-oxy-furazan-3-carboxylic acid (MOFCA)
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Energetic Materials Engineers[1][2][3][4]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
4-Methyl-5-oxy-furazan-3-carboxylic acid (systematically known as 4-methylfuroxan-3-carboxylic acid ) represents a critical class of heterocyclic intermediates used in the synthesis of high-energy density materials (HEDMs) and nitric oxide (NO) donating pharmaceuticals.[1][2][3][4]
The presence of the "5-oxy" moiety—an N-oxide bridge on the 1,2,5-oxadiazole ring—distinguishes this molecule from its reduced counterpart, 4-methylfurazan-3-carboxylic acid .[1][2][3][4] This guide objectively compares the thermal profile of the N-oxide (Furoxan) against the reduced Furazan and standard energetic precursors, highlighting the trade-off between energetic potential and thermal stability .[1][4]
The Structural Distinction[1][4]
-
The Subject (MOFCA): Contains a strained N-oxide bond (
).[1][2][3] This bond increases density and oxygen balance but introduces a lower activation energy decomposition pathway.[2][3] -
The Alternative (MFCA): The furazan analog (lacking the N-oxide).[1][3][4] It serves as the "Stability Baseline" for comparative analysis.[2][3]
Experimental Methodology: Self-Validating Protocols
To ensure data integrity when characterizing potentially energetic furoxans, the following protocols utilize a "safety-first" differential approach.
Differential Scanning Calorimetry (DSC) Workflow
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[2][3][4]
-
Crucible Selection:
-
Standard: Aluminum hermetic pans (40
L) with a laser-drilled pinhole ( ).[1][2][3] -
Reasoning: The pinhole prevents pressure rupture during decarboxylation (
release) while maintaining self-generated atmosphere to suppress sublimation.[1][2][3] -
Forbidden: Do not use copper pans; carboxylic acids react with copper to form unstable carboxylates, skewing onset temperatures.[2][3][4]
-
-
Parameters:
Thermogravimetric Analysis (TGA) Workflow
-
Coupling: Ideally TGA-MS or TGA-FTIR to identify evolved gases (
).[1][2][3][4] -
Sample Mass:
(Strict limit for energetic samples to prevent thermal runaway damage to the balance). -
Crucible: Alumina (
).[2][3][4]
Workflow Visualization
Figure 1: Integrated thermal analysis workflow ensuring safety and data validity for furoxan derivatives.
Comparative Performance Analysis
This section contrasts the thermal behavior of 4-Methyl-5-oxy-furazan-3-carboxylic acid (MOFCA) with its direct structural competitors.
The Comparison Matrix[1][4]
| Property | Subject: MOFCA (Furoxan) | Alt 1: MFCA (Furazan) | Alt 2: Benzoic Acid (Standard) |
| Structure | 4-Methylfuroxan-3-COOH | 4-Methylfurazan-3-COOH | Benzene-COOH |
| Energetic Class | Energetic Intermediate | Stable Intermediate | Non-Energetic Standard |
| Melting Point ( | |||
| Decomp.[1][2][3][4] Onset ( | N/A (Boils/Sublimes) | ||
| Primary Mass Loss | Decarboxylation + Ring Opening | Decarboxylation | Sublimation/Evaporation |
| Exothermicity | High (Ring Strain Release) | Moderate | Negligible (Endothermic melt) |
*Note: Exact values depend on crystal polymorph and purity. Ranges represent typical values for methyl-furoxan/furazan carboxylic acid derivatives [1][2].
Critical Analysis of Thermal Events[4]
Event A: Melting & Purity (DSC Endotherm)
-
MOFCA: Exhibits a lower melting point than the furazan analog due to the disruption of crystal packing symmetry by the N-oxide oxygen.[1][3]
-
Observation: A sharp endotherm indicates high purity.[1][2][3] A broad endotherm (
width) suggests the presence of the furazan impurity (incomplete oxidation during synthesis).[3][4]
Event B: Decomposition (DSC Exotherm)[2][3][4][5][6]
-
MOFCA (The "Oxy" Effect): The defining feature is a two-stage decomposition .[1][2][3]
-
Alternative (Furazan): Lacks the initial ring-opening exotherm.[1][2][3] It is significantly more stable, typically decomposing only after decarboxylation is complete.[2][3][4]
Event C: Activation Energy (
)
Using the Kissinger method (varying heating rates
Mechanistic Insight: The "Oxy" Instability[1][2][4]
Understanding why MOFCA is less stable than its alternatives is vital for process safety.[2][3] The Furoxan ring exists in a dynamic equilibrium with dinitroso-ethylene intermediates under thermal stress.[1][2][3]
Figure 2: Thermal decomposition pathway of 4-Methyl-5-oxy-furazan-3-carboxylic acid.
Safety & Handling Recommendations
When handling MOFCA compared to Benzoic acid or Furazan derivatives:
-
Thermal Runaway Risk: Unlike Benzoic acid, MOFCA possesses "self-heating" potential.[1][2][3][4] Do not scale up synthesis without
(Self-Accelerating Decomposition Temperature) determination.[1][2][3] -
Acid Sensitivity: The carboxylic acid proton can catalyze the ring-opening of the furoxan moiety in solution.[1][2][3] Store in dry, neutral conditions.
-
Incompatibility: Avoid contact with strong bases or reducing agents (which convert Furoxan
Furazan exothermically).[2][3]
References
-
Wang, B., et al. (2020).[2][3][4] "A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers." RSC Advances. Link
-
Zhai, L., et al. (2023).[2][3][4] "Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures."[1][2][3][7][8] Molecules. Link
-
Ma, H., et al. (2010).[2][3][4] "Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan." Journal of Hazardous Materials. Link
-
Fischer, N., et al. (2012).[2][3][4] "Nitrogen-Rich Heterocycles." Energetic Materials. Link[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Establishing Elemental Analysis Standards for 4-Methyl-5-oxy-furazan-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Nitrogen-Rich Heterocycles
4-Methyl-5-oxy-furazan-3-carboxylic acid (C₄H₄N₂O₄, MW: 144.09 g/mol ) is a member of the furazan (1,2,5-oxadiazole) family of compounds.[1][2][3][4] These nitrogen-containing heterocycles are significant in medicinal chemistry and energetic materials research due to their unique chemical properties, high nitrogen content, and potential biological activities.[5][6][7][8] However, the high nitrogen content and energetic nature of such molecules present distinct challenges for elemental analysis.
Accurate determination of Carbon (C), Hydrogen (H), and Nitrogen (N) content is fundamental for verifying the molecular formula, ensuring purity, and meeting regulatory requirements for new chemical entities.[9] Unlike common organic compounds, nitrogen-rich heterocycles can be difficult to combust completely and may require specialized analytical conditions.[10] This guide compares the predominant methodologies, outlines a protocol for validation, and provides the technical insights necessary for establishing reliable in-house standards.
Core Principles of Elemental Analysis for Novel Compounds
The primary technique for determining C, H, and N in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[11] The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, and N₂/NOx).[12] These gases are then separated and quantified using detectors like a thermal conductivity detector (TCD).[13][14]
For a novel compound like 4-Methyl-5-oxy-furazan-3-carboxylic acid, for which no certified reference material (CRM) exists, the analytical process hinges on two pillars:
-
Method Validation using Appropriate CRMs: The instrument and method must be rigorously calibrated and validated using well-characterized, certified standards that bracket the expected elemental composition of the analyte.
-
Purity-Based Acceptance Criteria: The standard for the novel compound is its own theoretical elemental composition. The acceptance criteria are based on the permissible deviation from these theoretical values, a standard widely adopted in scientific literature and by regulatory bodies.[15][16]
Comparative Analysis of Methodologies & Standards
The choice of analytical instrumentation and reference materials is critical for achieving accurate results, especially for compounds with high nitrogen content.
Instrumentation: Combustion vs. Other Techniques
High-temperature combustion analyzers are the industry standard for CHN determination due to their precision and reliability.[17] While other techniques like Inductively Coupled Plasma (ICP) are used for elemental analysis, they are generally suited for trace metal determination and are not the primary choice for bulk C, H, and N composition in pure organic compounds.
| Feature | High-Temperature Combustion (CHN Analyzer) | Alternative Techniques (e.g., ICP-MS) |
| Primary Application | Quantitation of C, H, N, S, and O in organic and inorganic materials.[9] | Primarily for trace and ultra-trace metal and non-metal elemental analysis. |
| Principle | Sample is combusted at >950°C; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[13] | Sample is aerosolized and ionized in plasma; ions are separated by mass-to-charge ratio. |
| Suitability for Topic | Excellent. Direct, precise, and the established method for verifying empirical formulas of pure organic compounds.[11] | Poor. Not suitable for determining the primary C, H, N composition of an organic molecule. |
| Key Advantage | High precision and accuracy for bulk elemental content. | Extremely high sensitivity for trace elements. |
Selection of Certified Reference Materials (CRMs)
The trustworthiness of your results is directly linked to the quality of your calibration standards. For a compound with a high nitrogen-to-carbon ratio, selecting a single, all-purpose standard like Acetanilide may not be sufficient. A multi-point calibration using standards that bracket the expected percentages of C, H, and N is the most rigorous approach.
| Certified Reference Material | Theoretical %C | Theoretical %H | Theoretical %N | Suitability for High-Nitrogen Compounds |
| 4-Methyl-5-oxy-furazan-3-carboxylic acid (Analyte) | 33.34% | 2.80% | 19.44% | N/A |
| EDTA [13][18] | 41.09% | 5.52% | 9.59% | Good. A common, stable standard. Useful as a mid-range point for nitrogen. |
| Sulfanilamide [19] | 41.84% | 4.68% | 16.27% | Excellent. Closer to the target nitrogen content, making it a strong calibration choice. |
| Atropine [19] | 70.56% | 8.01% | 4.84% | Poor. Not ideal for this specific analyte due to the large discrepancy in elemental ratios. |
| Urea [20] | 20.00% | 6.71% | 46.65% | Excellent as a bracketing standard. Its high nitrogen content makes it invaluable for ensuring linearity at the upper end of the calibration curve. |
Experimental Protocol: Method Validation for Elemental Analysis
This protocol outlines the steps for validating a combustion-based elemental analysis method in accordance with principles from the United States Pharmacopeia (USP) <1225> and International Council for Harmonisation (ICH) guidelines.[21][22]
Instrument and System Suitability
-
Objective: To ensure the CHN analyzer is performing correctly.
-
Procedure:
-
Perform instrument startup checks as per the manufacturer's instructions, including leak tests and furnace temperature verification (typically 950-1050°C).[12]
-
Analyze 3-5 replicates of a mid-range, stable CRM like EDTA.
-
The instrument is deemed suitable if the results are within ±0.3% of the certified values and the relative standard deviation (RSD) is ≤0.3%.
-
Calibration and Linearity
-
Objective: To establish a linear relationship between the detector signal and the mass of each element.
-
Procedure:
-
Select at least two CRMs that bracket the elemental composition of the analyte. For this topic, Sulfanilamide and Urea are excellent choices.[19][20]
-
Weigh a series of at least 5 different masses for each standard (e.g., 1 mg to 5 mg).
-
Analyze the standards and plot the detector response versus the known mass of C, H, and N.
-
The method is linear if the correlation coefficient (r²) for each element is ≥0.999.
-
Accuracy and Precision
-
Objective: To demonstrate the closeness of the measured values to the theoretical values and the agreement among a series of measurements.
-
Procedure (Accuracy):
-
Analyze a CRM not used in the calibration (e.g., NIST Bovine Liver or USGS 40 L-Glutamic Acid) at a weight similar to the intended sample weight.[20]
-
The accuracy is acceptable if the mean result is within ±0.3% of the certified value.
-
-
Procedure (Precision - Repeatability):
-
Weigh six independent samples of the purified 4-Methyl-5-oxy-furazan-3-carboxylic acid.
-
Analyze each sample under the same operating conditions.
-
Calculate the mean, standard deviation, and RSD for %C, %H, and %N. Precision is acceptable if the RSD is ≤1.0%.
-
Establishing Acceptance Criteria
-
Objective: To define the allowable deviation from the theoretical values for the novel compound.
-
Rationale: Most chemistry journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value to be acceptable proof of purity and identity for small molecules.[15][16]
-
Calculation for 4-Methyl-5-oxy-furazan-3-carboxylic acid (C₄H₄N₂O₄):
-
Theoretical %C: (4 * 12.011) / 144.09 = 33.34%
-
Theoretical %H: (4 * 1.008) / 144.09 = 2.80%
-
Theoretical %N: (2 * 14.007) / 144.09 = 19.44%
-
| Element | Theoretical Value | Acceptance Range (±0.4%) |
| Carbon (C) | 33.34% | 32.94% – 33.74% |
| Hydrogen (H) | 2.80% | 2.40% – 3.20% |
| Nitrogen (N) | 19.44% | 19.04% – 19.84% |
A sample is considered to have passed elemental analysis if the experimental mean values for C, H, and N fall within this established range.[23]
Visualizing the Workflow
Diagram 1: Method Validation Workflow
This diagram illustrates the logical flow for validating the elemental analysis method before analyzing the target compound.
Caption: Workflow for elemental analysis method validation.
Diagram 2: Logic for CRM Selection
This diagram shows the decision-making process for selecting appropriate Certified Reference Materials based on the analyte's properties.
Caption: Rationale for selecting bracketing and verification CRMs.
Conclusion
Establishing elemental analysis standards for a novel, nitrogen-rich compound like 4-Methyl-5-oxy-furazan-3-carboxylic acid is not a matter of finding a pre-existing standard, but of executing a rigorous, self-validating analytical protocol. By employing high-temperature combustion analysis, selecting appropriate bracketing CRMs like Sulfanilamide and Urea, and adhering to a validation process grounded in USP and ICH principles, researchers can generate trustworthy and defensible data. The widely accepted ±0.4% deviation from theoretical values serves as the final benchmark for purity and compositional identity, providing the necessary confidence for drug development and scientific publication.
References
-
Wikipedia. Combustion analysis. [Link]
-
Chemistry Stack Exchange. Combustion of non-hydrocarbon organic compounds. (2017-01-04). [Link]
-
Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. [Link]
-
ResearchGate. Monocyclic furazans and furoxans. (2025-08-10). [Link]
-
National Center for Biotechnology Information. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]
-
MDPI. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[6][6]bicyclic Structures. (2023-05-16). [Link]
-
Fisk-Lab. C, N, S Certified Reference Materials. [Link]
-
California Department of Food and Agriculture. Total Nitrogen Analysis by Combustion. (2020-04-06). [Link]
-
UC Davis Analytical Lab. Total Nitrogen and Carbon - Combustion Method. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. (2022-06-23). [Link]
-
ResearchGate. Energetic materials based on poly furazan and furoxan structures. [Link]
-
Wikipedia. Furazan. [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
VELP Scientifica. CHNS Determination in reference soil samples. [Link]
-
ResearchGate. Determination of the Carbon, Hydrogen and Nitrogen Contents of Alanine and Their Uncertainties Using the Certified Reference Material L-Alanine (NMIJ CRM 6011-a). (2025-08-06). [Link]
-
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]
-
USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
International Pharmaceutical Quality. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024-05-23). [Link]
-
ResearchGate. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022-07-21). [Link]
-
PharmTech. Analytical Method Development and Validation in Pharmaceuticals. (2025-10-18). [Link]
-
Royal Society of Chemistry. Energetic salts of 4-nitramino-3-(5-dinitromethyl-1,2,4- oxadiazolyl)-furazan. (2018-08-18). [Link]
-
PubChem. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. [Link]
Sources
- 1. 4-Methyl-5-oxy-furazan-3-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 37132-21-1|4-Methyl-5-oxy-furazan-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Furazan - Wikipedia [en.wikipedia.org]
- 4. 4-METHYL-5-OXY-FURAZAN-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 10. pepolska.pl [pepolska.pl]
- 11. Combustion analysis - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. cdfa.ca.gov [cdfa.ca.gov]
- 14. anlab.ucdavis.edu [anlab.ucdavis.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. teledynelabs.com [teledynelabs.com]
- 18. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 19. Standards and CRMs [elementalmicroanalysis.com]
- 20. fisklab.com [fisklab.com]
- 21. uspbpep.com [uspbpep.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
4-Methyl-5-oxy-furazan-3-carboxylic acid proper disposal procedures
Technical Guide for Research & Development Operations
Part 1: Executive Safety Directive (Immediate Action)
STOP AND ASSESS: If you have found an old, crystallized container of this material with crystals forming on the cap threads , or if the material appears dry and crusted around the seal:
-
DO NOT OPEN. Friction on the threads can initiate detonation.
-
DO NOT MOVE the container if it is in a high-traffic area.
-
CONTACT EHS (Environmental Health & Safety) or your local bomb squad immediately for remote handling.
For standard laboratory disposal of known, stable inventory, proceed with the protocols below.
Part 2: Technical Profile & Hazard Identification[1][2][3]
To dispose of this chemical safely, you must understand what it is. The name "4-Methyl-5-oxy-furazan-3-carboxylic acid" refers to a Furoxan derivative.
The "Energetic" Mechanism
Unlike standard organic acids (e.g., benzoic acid), this molecule contains a Furoxan ring (1,2,5-oxadiazole-2-oxide) .[1]
-
Latent Energy: The N-oxide moiety and the strained heterocyclic ring possess a high positive enthalpy of formation. Upon decomposition, the ring opens to release Nitric Oxide (NO) and significant thermal energy.
-
Sensitization Risk: As a carboxylic acid, it can react with metals to form salts. Heavy metal salts of furoxans are often primary explosives (highly sensitive to shock and friction).
Physical & Chemical Properties Table[1][6][7]
| Property | Value / Characteristic | Relevance to Disposal |
| CAS Number | Refer to specific isomer (e.g., 4-methylfuroxan-3-carboxylic acid) | Verification for waste manifesting. |
| Structure | Heterocyclic N-oxide | Energetic Material / Explosive Precursor. |
| Acidity (pKa) | ~3.0 - 4.0 (Estimated) | Can corrode metal containers; forms sensitive salts. |
| Stability | Thermally stable up to ~160°C (pure) | Exothermic decomposition occurs above this limit. |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH) | Use compatible solvents for phlegmatization. |
| Incompatibility | Strong bases, Reducing agents, Heavy metals | Do not mix in general waste streams. |
Part 3: Disposal Procedures
Core Principle: Do not attempt in-situ chemical destruction (e.g., bleach oxidation) unless you are a specialized energetics chemist. The risk of generating unstable byproducts or triggering a runaway exotherm is too high. The standard for R&D labs is Stabilization & Transfer .
Workflow 1: Pre-Disposal Stabilization (Phlegmatization)
If the material is a dry solid, it is most dangerous. It must be "phlegmatized" (desensitized) before handing it over to waste logistics.
-
Solvent Selection: Select a solvent that dissolves the compound but is not highly volatile (to prevent drying out). A mixture of Water/Ethanol (50:50) or Polyethylene Glycol (PEG-400) is recommended.
-
Wetting: Gently add the solvent to the solid material until it is fully wetted or dissolved. This reduces friction sensitivity and acts as a heat sink.
-
Verification: Ensure no dry crystals remain on the container walls.
Workflow 2: Packaging & Waste Stream Segregation
CRITICAL: Do not place this in the "General Organic Acid" waste stream. It must be segregated as an Oxidizer or Energetic .
-
Primary Container: Polyethylene (HDPE) or glass. Avoid metal containers to prevent salt formation.
-
Secondary Containment: Place the primary container inside a larger, chemically resistant bin.
-
Labeling:
-
Standard: "Hazardous Waste - 4-Methylfuroxan-3-carboxylic acid"
-
Mandatory Warning: "CONTAINS ENERGETIC HETEROCYCLE - POTENTIAL EXPLOSIVE HAZARD."
-
DOT Diagram: Disposal Decision Matrix
Figure 1: Decision matrix for assessing and processing furoxan-based waste. Note the critical "Stop Work" path for potentially crystallized/unstable containers.
Part 4: Chemical Compatibility & Segregation
When consolidating waste, strictly adhere to these segregation rules to prevent accidental detonation or toxic gas release.
DOT Diagram: Waste Stream Segregation
Figure 2: Segregation logic. The carboxylic acid proton allows salt formation with metals, while the N-oxide ring is sensitive to redox reactions.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill inside the laboratory:
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a P100 respirator.
-
Neutralization (Spill):
-
Do NOT use dry sweeping (friction hazard).
-
Cover the spill with a wet absorbent pad (dampened with water or acetone) to desensitize the material.
-
Scoop the wet material into a plastic waste container.
-
Wipe the surface with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the acid, then rinse with water. Note: Mild base is acceptable for surface cleaning, but avoid strong concentrated bases.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Disposal of Energetic Materials by Open Burning and Open Detonation (OB/OD).[2] Retrieved from [Link]
-
American Chemical Society (ACS). (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid.[3] Organic Process Research & Development. Retrieved from [Link]
-
Fischer, N., & Klapötke, T. M. (2014). Energetic Materials: Furoxans. In High Energy Density Materials. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Pyrotechnic Hazards. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
